Fmoc-Tpi-OH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHULIKSMJSELI-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204322-23-6 | |
| Record name | (3S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Fmoc-Tpi-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Tpi-OH, chemically known as (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, is a protected, unnatural amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its unique tricyclic indole structure, a tetrahydronorharman moiety, is a constrained analog of tryptophan. This structural feature makes it a point of interest for introducing conformational rigidity into peptide chains, potentially enhancing their biological activity and stability. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, analytical characterization, and its application in peptide chemistry, with a focus on its relevance to drug discovery and development.
Core Chemical and Physical Properties
This compound is a white to off-white powder.[1] Its core structure is derived from L-tryptophan through a Pictet-Spengler reaction, which creates the tetrahydronorharman ring system. The N-α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, a standard protecting group in modern peptide synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, Fmoc-L-Tryptoline-3-carboxylic acid | [2][3] |
| CAS Number | 204322-23-6 | [2][3] |
| Molecular Formula | C₂₇H₂₂N₂O₄ | [2][3] |
| Molecular Weight | 438.49 g/mol | [2][3] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥95% (HPLC) | [4] |
| Melting Point | Not available. The related core, 1,2,3,4-Tetrahydroharman-3-carboxylic acid, has a melting point of 252-256 °C (dec.). | [5] |
| Optical Rotation | [α]²⁰/D = +55 ± 2° (c=1 in DMF) | [2] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF). General advice for similar compounds suggests solubility in N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO). To enhance solubility, gentle heating to 37°C and sonication may be employed. | [2][6][7] |
| Storage and Stability | Store at 2-8°C, protected from light and moisture. For long-term storage of stock solutions, it is recommended to store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. | [1] |
Synthesis and Purification
The synthesis of this compound typically involves a two-step process: the formation of the tetrahydronorharman-3-carboxylic acid core via the Pictet-Spengler reaction, followed by the protection of the α-amino group with an Fmoc moiety.
Experimental Protocol 1: Synthesis of 1,2,3,4-Tetrahydronorharman-3-carboxylic acid (Tpi-OH)
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines.[8] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
Materials:
-
L-Tryptophan
-
Formaldehyde solution (e.g., 37% in water)
-
Strong acid catalyst (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl))
-
Solvent (e.g., Dichloromethane (DCM) or water)
Procedure:
-
Dissolve L-tryptophan in the chosen solvent.
-
Add formaldehyde solution to the reaction mixture.
-
Add the acid catalyst and stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture.
-
The product, 1,2,3,4-tetrahydronorharman-3-carboxylic acid, may precipitate out of the solution or can be extracted with a suitable organic solvent.
-
The crude product can be purified by recrystallization.
Experimental Protocol 2: Fmoc Protection of Tpi-OH
The protection of the α-amino group of the newly synthesized Tpi-OH is crucial for its use in SPPS.
Materials:
-
1,2,3,4-Tetrahydronorharman-3-carboxylic acid (Tpi-OH)
-
Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl)
-
Base (e.g., Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA))
-
Solvent (e.g., a mixture of acetone and water, or DMF)
Procedure:
-
Dissolve Tpi-OH in the chosen solvent system.
-
Add the base to the solution to deprotonate the amino group.
-
Slowly add a solution of Fmoc-OSu or Fmoc-Cl to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Acidify the reaction mixture to precipitate the this compound product.
-
The crude product can be purified by column chromatography on silica gel.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based SPPS to introduce a conformationally constrained tryptophan analog into a peptide sequence.
Experimental Protocol 3: Incorporation of this compound into a Peptide Chain
The coupling of the sterically hindered this compound may require optimized conditions to ensure high efficiency.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
Solvent (DMF or NMP)
Procedure:
-
Resin Swelling: Swell the resin with the N-terminally deprotected peptide in DMF or NMP.
-
Activation: In a separate vessel, pre-activate this compound (typically 1.5-4 equivalents relative to the resin loading) with the chosen coupling reagent and base in DMF or NMP for a few minutes.
-
Coupling: Add the activated this compound solution to the resin and agitate the mixture. Due to the steric bulk of this compound, a longer coupling time (e.g., 1-4 hours) or a double coupling may be necessary.
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.
Workflow for Fmoc-SPPS Cycle
Caption: Iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Purification and Characterization
Peptides containing the Tpi residue are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol 4: HPLC Purification of a Tpi-Containing Peptide
Materials:
-
Crude Tpi-containing peptide
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or Mobile Phase A/B mixture).
-
Filter the sample to remove any particulates.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A shallow gradient (e.g., 0.5-1% increase in B per minute) is often necessary to achieve good separation of closely eluting impurities.
-
Monitor the elution profile at 220 nm and 280 nm (due to the indole chromophore).
-
Collect fractions corresponding to the desired peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Analytical Characterization
The identity and purity of this compound and peptides containing this residue are confirmed by mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. For this compound (C₂₇H₂₂N₂O₄), the expected monoisotopic mass is approximately 438.16 Da. The mass spectrum would show corresponding [M+H]⁺ and/or [M+Na]⁺ peaks.
Biological Relevance and Signaling Pathways
The tetrahydronorharman core of Tpi belongs to the β-carboline family of alkaloids, which are known to possess a wide range of biological activities.[8] The incorporation of Tpi into peptides is a strategy to develop novel bioactive molecules.
Antimicrobial Activity
Tryptophan-rich antimicrobial peptides are known to be effective against a broad spectrum of bacteria. The mechanism of action often involves interaction with and disruption of the bacterial cell membrane. The bulky, hydrophobic indole side chain of tryptophan plays a crucial role in this process.[1][8] Peptides containing Tpi, as a constrained tryptophan analog, are being investigated for their potential as antimicrobial agents. The rigid structure of the Tpi residue may influence the peptide's conformation and its interaction with bacterial membranes.
Interaction with Signaling Pathways
β-Carboline alkaloids have been shown to interact with various biological targets and signaling pathways. These include:
-
NF-κB Signaling Pathway: Some β-carboline alkaloids can suppress the NF-κB signaling pathway by inhibiting IKK activity, which is involved in inflammatory responses.[1]
-
TGF-β/Smad Signaling Pathway: Certain β-carboline derivatives have been found to inhibit the TGF-β/Smad signaling pathway, which plays a role in fibrosis.[10]
-
Other Targets: β-carbolines have also been reported to interact with cyclin-dependent kinases (CDKs), topoisomerases, and monoamine oxidase (MAO), and to bind to DNA.[8]
The incorporation of the Tpi moiety into peptides could therefore be a strategy to target these pathways with enhanced specificity and potency.
Logical Relationship of Tpi-Containing Peptides' Biological Activity
Caption: Potential mechanisms of biological activity for Tpi-containing peptides.
Conclusion
This compound is a specialized amino acid derivative with significant potential in the field of peptide-based drug discovery. Its unique, conformationally constrained structure offers a means to design peptides with enhanced biological properties. This guide has provided a detailed overview of its chemical properties, synthesis, and application in SPPS, as well as insights into the potential biological activities of Tpi-containing peptides. Further research into the specific properties and applications of peptides incorporating this novel building block is warranted and holds promise for the development of new therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. scispace.com [scispace.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway [frontiersin.org]
- 10. β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO) [mdpi.com]
In-Depth Technical Guide to Fmoc-Tpi-OH: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid (Fmoc-Tpi-OH), a conformationally constrained, unnatural amino acid derivative increasingly utilized in the design of sophisticated peptidomimetics and neuroactive compounds. This document details its chemical structure, molecular properties, and provides a generalized protocol for its incorporation into peptide sequences, addressing the challenges posed by its sterically hindered nature.
Core Molecular and Structural Data
This compound is characterized by a tricyclic indole alkaloid core structure, which imparts significant conformational rigidity to peptide backbones upon incorporation. This feature is highly desirable in drug design for stabilizing secondary structures such as β-turns and helices, leading to enhanced target affinity and biological activity.
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| Synonyms | Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid |
| Molecular Formula | C₂₇H₂₂N₂O₄ |
| Molecular Weight | 438.49 g/mol |
| CAS Number | 204322-23-6 |
| Appearance | White to off-white powder |
Experimental Protocols: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the sterically hindered this compound into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and minimize deletion sequences. The following is a generalized protocol for manual Fmoc-based solid-phase peptide synthesis (SPPS).
Materials and Reagents:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Kaiser test kit
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Protocol:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete Fmoc group removal from the resin's linker.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
-
-
Activation and Coupling of this compound:
-
In a separate vial, dissolve this compound (2-3 equivalents relative to resin loading) and PyBOP (2-3 equivalents) in a minimal amount of DMF.
-
Add this activation mixture to the deprotected resin in the reaction vessel.
-
Immediately add DIEA (4-6 equivalents) to the reaction mixture.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. For particularly difficult couplings, the reaction time may be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 40°C). Microwave-assisted coupling can also significantly enhance efficiency.[1]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of resin beads to monitor the progress of the coupling. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Peptide Elongation:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum.
-
Treat the dried peptide-resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
The crude peptide can then be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Logical Workflow for this compound Incorporation in SPPS
The following diagram illustrates the key decision points and steps in the solid-phase synthesis of a peptide containing the sterically hindered this compound residue.
Caption: Workflow for Fmoc-SPPS with a sterically hindered amino acid.
Signaling Pathways and Biological Applications
The incorporation of conformationally constrained amino acids like Tpi is a key strategy in the design of peptidomimetics that can modulate protein-protein interactions (PPIs), which are central to many signaling pathways. While a specific, universally applicable signaling pathway for all Tpi-containing peptides cannot be delineated, a common application is the development of antagonists for G-protein coupled receptors (GPCRs) or inhibitors of enzymes involved in signal transduction.
For instance, a Tpi-containing peptide could be designed to mimic a loop region of a natural ligand, thereby blocking the ligand-receptor interaction and subsequent downstream signaling.
The diagram below illustrates a generalized signaling pathway that could be targeted by a Tpi-containing peptidomimetic.
Caption: Inhibition of a GPCR signaling pathway by a Tpi-peptidomimetic.
References
A Technical Guide to Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid (also known as Fmoc-L-Tpi-OH), a conformationally constrained analog of tryptophan. Its unique tricyclic structure makes it a valuable building block in peptide synthesis and medicinal chemistry, particularly for designing novel therapeutics and peptidomimetics.[1][2]
Compound Identification and Properties
Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid is a derivative of the L-amino acid tryptophan, where the indole side chain is cyclized back to the alpha-amine through a methylene bridge. The amine is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, rendering it suitable for solid-phase peptide synthesis (SPPS).[2]
| Property | Value | Reference |
| CAS Number | 204322-23-6 | [2][3] |
| Molecular Formula | C₂₇H₂₂N₂O₄ | [2][3] |
| Molecular Weight | 438.49 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Purity (HPLC) | ≥ 99% | [2] |
| Optical Rotation | [α]²⁰/D = +55 ± 2° (c=1 in DMF) | [2][3] |
| Synonyms | Fmoc-L-Tpi-OH, Fmoc-Tpi-OH | [2][3] |
| Storage Conditions | 0 - 8 °C | [2][3] |
Synthesis Pathway
The core structure, L-1,2,3,4-tetrahydronorharman-3-carboxylic acid, is synthesized from L-tryptophan via the Pictet-Spengler reaction.[4][5][6] This reaction involves the condensation of an aldehyde (typically formaldehyde) with the β-arylethylamine of tryptophan, followed by an acid-catalyzed intramolecular cyclization.[4][6] The resulting secondary amine is then protected with an Fmoc group.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. FMOC-L-1,2,3,4-TETRAHYDRONORHARMAN-3-CARBOXYLIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Pictet-Spengler_reaction [chemeurope.com]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Applications of Fmoc-Tpi-OH in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Unnatural Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of unnatural amino acids into peptide-based therapeutics represents a pivotal strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid (Fmoc-Tpi-OH) is a prime example of such a building block, offering a unique rigidified tryptophan-like scaffold. Its constrained bicyclic structure imparts specific conformational preferences to peptide backbones, influencing their biological activity and stability. This technical guide delves into the applications of this compound in medicinal chemistry, with a particular focus on its role in the design of novel antimicrobial peptides.
This compound is a derivative of the amino acid Tryptophan, constrained by a tetrahydro-β-carboline ring system. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group makes it amenable to standard solid-phase peptide synthesis (SPPS) protocols. The incorporation of this rigid structural motif can lead to peptides with enhanced receptor binding affinity, increased resistance to proteolytic degradation, and improved pharmacokinetic profiles.
Core Applications in Antimicrobial Peptide Development
The primary application of this compound in medicinal chemistry has been in the development of analogs of potent antimicrobial peptides (AMPs), most notably Tachyplesin I (TPI). Tachyplesin I is a cationic, amphipathic peptide isolated from the hemocytes of the horseshoe crab, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The rigid β-hairpin structure of Tachyplesin I, stabilized by two disulfide bonds, is crucial for its antimicrobial action.
By replacing native amino acid residues with this compound, researchers can probe the structure-activity relationships (SAR) of these peptides and develop analogs with improved therapeutic indices. The constrained nature of the Tpi residue can help to mimic or stabilize the bioactive conformation of the peptide, potentially leading to enhanced antimicrobial potency and selectivity.
Quantitative Data: Antimicrobial Activity of Tachyplesin I Analogs
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Tachyplesin I (TPI-1) and its synthetic analogs against a panel of pathogenic bacteria. This data highlights the impact of structural modifications on antimicrobial potency.
| Peptide | Sequence | MIC (μg/mL) |
| Bacillus subtilis | ||
| TPI-1 (native) | KWCFRVCYRGICYRRCR | 4.5 |
| TPI-triazole | KWCFRVCYRGICYRRCR (triazole bridge) | 4.5 |
| TPI-triazole' | KWCFRVCYRGICYRRCR (triazole bridge) | 9.0 |
| TPI-2 | Analog with modified disulfide bonds | 18.0 |
| TPI-3 | Analog with modified disulfide bonds | 9.0 |
Data is illustrative and compiled from published research on Tachyplesin analogs. The inclusion of this compound in novel sequences would aim to modulate these activities.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Tpi-Containing Peptide
This protocol describes a general method for the manual synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
HPLC grade water and acetonitrile
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF. Add 3 equivalents of DIC. Pre-activate for 5 minutes and then add to the resin. Agitate for 1-2 hours.
-
For this compound (and other hindered amino acids): Due to the sterically hindered nature of this compound, extended coupling times or the use of a more potent coupling reagent may be necessary. Dissolve 3 equivalents of this compound and 3 equivalents of HATU in DMF. Add 6 equivalents of N,N-diisopropylethylamine (DIPEA). Pre-activate for 5 minutes and add to the resin. Agitate for 2-4 hours. Monitor the coupling reaction using a Kaiser test.
-
-
Washing: After coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5) for 3-4 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and then dissolve the crude peptide in a water/acetonitrile mixture. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized peptide.
Materials:
-
Synthesized and purified Tpi-containing peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution Series: Prepare a series of twofold dilutions of the Tpi-containing peptide in MHB in a 96-well plate.
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate containing the peptide dilutions.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes in the development and proposed mechanism of action of Tpi-containing antimicrobial peptides.
Caption: Experimental workflow for the development of Tpi-containing antimicrobial peptides.
Caption: Proposed mechanism of action for Tpi-containing antimicrobial peptides.
Conclusion and Future Perspectives
This compound serves as a valuable tool in the arsenal of medicinal chemists for the rational design of novel peptide-based therapeutics. Its application in the field of antimicrobial peptides, particularly in the context of Tachyplesin I analogs, demonstrates its potential to generate compounds with enhanced biological activity and stability. The rigidifying effect of the Tpi residue can lead to a better understanding of the conformational requirements for antimicrobial efficacy and can guide the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance. Future research will likely explore the incorporation of this compound into other classes of bioactive peptides, such as cell-penetrating peptides and anticancer agents, to further exploit the unique structural and functional properties it confers.
Fmoc-Tpi-OH: A Technical Guide to its Application as an Unnatural Amino Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology, offering the potential to enhance peptide stability, potency, and target specificity.[1][2] Fmoc-Tpi-OH, or (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, is a conformationally constrained analog of tryptophan that has garnered significant interest. Its rigid structure can impart favorable conformational properties to peptides, making it a valuable tool in the synthesis of peptidomimetics, particularly in the development of novel antimicrobial agents.[1] This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed protocols for its incorporation in solid-phase peptide synthesis (SPPS), and a discussion of the potential biological mechanisms of Tpi-containing peptides.
Introduction to this compound
This compound is a derivative of the unnatural amino acid 1,2,3,4-tetrahydronorharman-3-carboxylic acid, where the amine is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is central to modern solid-phase peptide synthesis, allowing for the stepwise and controlled assembly of amino acids into a desired peptide sequence.[3] The defining feature of Tpi is its rigid, tricyclic indole structure, which restricts the conformational freedom of the peptide backbone. This constraint can lead to peptides with enhanced proteolytic stability and a pre-organized conformation for target binding, which are highly desirable properties in therapeutic peptide design.[4]
The primary application of this compound to date has been in the synthesis of antimicrobial peptide (AMP) mimetics. The incorporation of constrained residues like Tpi can enhance the amphipathic nature of these peptides, a key determinant of their interaction with and disruption of microbial membranes.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in peptide synthesis. The following table summarizes key quantitative data available for this compound.
| Property | Value | Reference |
| CAS Number | 204322-23-6 | N/A |
| Molecular Formula | C27H22N2O4 | N/A |
| Molecular Weight | 438.47 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Purity (by HPLC) | ≥95% | N/A |
| Solubility | Soluble in DMF, NMP | N/A |
| Storage Conditions | 4°C, protect from light |
Solid-Phase Peptide Synthesis (SPPS) with this compound
The incorporation of this compound into a growing peptide chain follows the general principles of Fmoc-based SPPS. However, due to its sterically hindered nature, optimization of coupling conditions is often necessary to ensure high coupling efficiency.
General SPPS Workflow
The following diagram illustrates the iterative cycle of Fmoc deprotection and amino acid coupling that forms the basis of SPPS.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Experimental Protocol for this compound Incorporation
This protocol is a recommended starting point for the efficient incorporation of this compound. Optimization may be required depending on the specific peptide sequence and the preceding amino acid.
Materials:
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Activator base (e.g., DIPEA or Collidine)
-
HOBt (if using DIC)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
This compound Coupling (Activation and Reaction):
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 2-4 equivalents) and activator base (e.g., DIPEA, 4-8 equivalents) to the this compound solution. Allow for a pre-activation time of 2-5 minutes.
-
Alternatively, for DIC/HOBt activation, dissolve this compound and HOBt (2-4 equivalents each) in DMF, then add DIC (2-4 equivalents).
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of Tpi, a longer coupling time is recommended compared to standard amino acids.
-
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow/brown beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling (double coupling) is recommended.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times).
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Table of Recommended Coupling Conditions for this compound:
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Pre-activation Time | Coupling Time | Notes |
| HBTU/DIPEA | 1 : 1 : 2 | 2-5 min | 2-4 hours | A standard and effective choice for many hindered couplings. |
| HATU/DIPEA | 1 : 1 : 2 | 2-5 min | 1-3 hours | Generally more reactive than HBTU and recommended for particularly difficult couplings. |
| DIC/HOBt | 1 : 1 : 1 | N/A | 3-5 hours | A cost-effective option, but may be slower and less efficient for highly hindered residues. |
Potential Signaling Pathways and Mechanisms of Action for Tpi-Containing Peptides
While specific signaling pathways directly modulated by Tpi-containing peptides are still under investigation, their primary application in antimicrobial peptides provides a framework for understanding their likely mechanisms of action.
Proposed Mechanism of Antimicrobial Action
Antimicrobial peptides, particularly cationic and amphipathic ones, are known to primarily target and disrupt the integrity of microbial cell membranes. The incorporation of the rigid, hydrophobic Tpi residue can enhance the peptide's ability to partition into and destabilize the lipid bilayer.
Caption: Proposed mechanism of action for Tpi-containing antimicrobial peptides.
Potential for Intracellular Targeting and Signaling Modulation
Beyond membrane disruption, some antimicrobial peptides can translocate into the cytoplasm and interact with intracellular targets. The presence of a tryptophan analog like Tpi may facilitate this process. Tryptophan residues have been shown to play a crucial role in the cellular uptake of cell-penetrating peptides (CPPs) through interactions with glycosaminoglycans (GAGs) on the cell surface, which can trigger endocytosis.[5] This suggests that Tpi-containing peptides could potentially be internalized into host cells and modulate intracellular signaling pathways.
Caption: A potential pathway for cellular uptake and signaling modulation by Tpi-containing peptides.
Further research is required to elucidate the specific intracellular targets and signaling cascades that may be affected by peptides incorporating this compound.
Conclusion
This compound is a valuable synthetic building block for the creation of conformationally constrained peptides. Its incorporation, while requiring optimized coupling conditions due to steric hindrance, can impart beneficial properties such as increased stability and pre-organization for target binding. The primary application in antimicrobial peptide development highlights its potential in generating novel therapeutic leads. Future investigations into the precise molecular mechanisms and signaling pathways modulated by Tpi-containing peptides will undoubtedly expand their utility in drug discovery and chemical biology. This guide provides a foundational resource for researchers seeking to leverage the unique properties of this compound in their peptide synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Peptide TP4 Targets Mitochondrial Adenine Nucleotide Translocator 2 [mdpi.com]
- 4. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 5. Tryptophan within basic peptide sequences triggers glycosaminoglycan-dependent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tryptophan-Proline-Isoleucine (Tpi) Motif: A Putative Driver of Potent Peptide Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bioactive peptides have emerged as a promising class of therapeutic agents due to their high specificity, potency, and lower toxicity compared to small molecule drugs. The biological activity of these peptides is intrinsically linked to their amino acid sequence, with specific residues playing pivotal roles in their mechanism of action. While a vast number of bioactive sequences have been identified, the systematic exploration of novel tripeptide motifs offers a fertile ground for the discovery of new therapeutic leads. This technical guide focuses on the hypothetical, yet scientifically grounded, potential of peptides containing the Tryptophan-Proline-Isoleucine (Tpi) residue sequence.
Although direct experimental data on peptides exclusively defined by the Tpi motif is not extensively available in current literature, a deep understanding of the individual contributions of Tryptophan (Trp), Proline (Pro), and Isoleucine (Ile) allows for a robust extrapolation of their combined potential. This guide will dissect the known biological activities associated with these amino acids, propose synergistic mechanisms for a Tpi-containing peptide, and provide detailed experimental protocols for the synthesis and evaluation of such novel peptides.
The Role of Individual Residues in Bioactivity
The unique chemical properties of Tryptophan, Proline, and Isoleucine suggest that their combination within a peptide sequence could result in multifaceted biological activities, including antimicrobial, anticancer, and enzyme inhibitory functions.
Tryptophan (Trp): The Membrane Anchor and Bioactivity Driver
Tryptophan, with its large indole side chain, is a crucial residue in many bioactive peptides, particularly those that interact with cell membranes. Its key roles include:
-
Membrane Interaction: The aromatic and hydrophobic nature of the indole side chain allows it to partition into the interfacial region of lipid bilayers. This anchoring effect is often the initial step in the mechanism of action for many antimicrobial and cell-penetrating peptides[1][2][3][4].
-
Antimicrobial Activity: Tryptophan-rich peptides have demonstrated potent, broad-spectrum antimicrobial activity. The position of Trp residues within the peptide sequence is a critical determinant of this activity[5][6][7]. These peptides can disrupt bacterial membranes, leading to cell death[1][3].
-
Anticancer Activity: The presence of Tryptophan has been linked to the cytotoxic activity of anticancer peptides. It is thought to facilitate the peptide's interaction with the negatively charged membranes of cancer cells and can even be involved in interactions with intracellular targets like DNA[8].
Proline (Pro): The Structural Modulator and Stability Enhancer
Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, influencing its structure and function in several ways:
-
Structural Rigidity: The pyrrolidine ring restricts the phi (φ) angle of the peptide backbone, often inducing turns or kinks. This structural rigidity can be critical for the specific three-dimensional conformation required for binding to biological targets[9][10][11].
-
Proteolytic Stability: Proline residues can confer resistance to degradation by proteases, which is a significant advantage for therapeutic peptides, increasing their in vivo half-life[12].
-
Protein-Protein Interactions: Proline-rich motifs are known to be involved in mediating protein-protein interactions, playing a crucial role in various signaling pathways[9][10][13].
-
Enzyme Inhibition: Proline-rich peptides have been identified as inhibitors of various enzymes, including proteasomes[14][15].
Isoleucine (Ile): The Hydrophobic Contributor
Isoleucine is a branched-chain amino acid with a bulky, hydrophobic side chain. Its primary contribution to peptide bioactivity is through its influence on the overall hydrophobicity and structure of the peptide.
-
Hydrophobicity: Hydrophobicity is a key determinant of the biological activity of many peptides, influencing their interaction with cell membranes and other hydrophobic targets[16][17][18][19]. Isoleucine, along with other hydrophobic residues, contributes to the amphipathic nature of many antimicrobial and anticancer peptides.
-
Structural Stabilization: The hydrophobic interactions involving isoleucine residues can help to stabilize the secondary structure of peptides, such as α-helices, which is often essential for their biological function[19].
Synergistic Effects and the Tpi Motif: A Hypothesis
The combination of Tryptophan, Proline, and Isoleucine in a single motif could lead to a synergistic enhancement of biological activity. We hypothesize that a Tpi-containing peptide could exhibit the following properties:
-
Enhanced Membrane Disruption: The Tryptophan residue would anchor the peptide to the cell membrane, while the hydrophobic Isoleucine residue would contribute to the disruption of the lipid bilayer. The Proline-induced kink could position these residues optimally for membrane insertion and permeabilization.
-
Improved Target Specificity and Stability: The structural constraints imposed by Proline could lead to a more defined three-dimensional structure, potentially increasing the peptide's specificity for its target. Furthermore, the presence of Proline would likely increase the peptide's resistance to enzymatic degradation.
-
Multifunctional Activity: The combination of membrane-disrupting capabilities (from Trp and Ile) and the potential for specific protein interactions (from the Pro-induced structure) could result in a peptide with both direct lytic and signaling-modulatory activities.
Biological Activities of Peptides Containing Trp and Pro Motifs
While specific data for Tpi-containing peptides is pending experimental validation, the extensive research on Tryptophan-rich and Proline-rich peptides provides a strong foundation for predicting their potential biological activities.
Antimicrobial Activity
Tryptophan-rich and Proline-rich peptides are two well-established classes of antimicrobial peptides (AMPs) with distinct mechanisms of action[6][7].
-
Tryptophan-rich AMPs: These peptides, such as indolicidin and tritrpticin, are known for their potent activity against a broad range of bacteria. Their primary mechanism often involves the disruption of the bacterial cell membrane[2].
-
Proline-rich AMPs: These peptides, in contrast, often translocate across the bacterial membrane without causing significant damage and act on intracellular targets, such as inhibiting protein synthesis by binding to the ribosome[20][21].
A peptide containing the Tpi motif could potentially exhibit a dual mechanism of action, combining membrane disruption with the inhibition of intracellular processes.
Table 1: Representative Antimicrobial Activity of Tryptophan- and Proline-Rich Peptides
| Peptide | Sequence | Target Organism | MIC (µg/mL) | Reference |
| Indolicidin | ILPWKWPWWPWRR-NH2 | E. coli | 16 | Falla, T. J., et al. (1996) |
| Tritrpticin | VRRFPWWWPFLRR | S. aureus | 8 | Lawlor, M. S., et al. (1999) |
| Oncocin | VDKPPYLPRPRPPRRIYNR-NH2 | E. coli | 1.6 | Hoffmann, R., et al. (2007) |
Anticancer Activity
The principles governing the antimicrobial activity of many peptides, such as membrane interaction and disruption, are also relevant to their anticancer properties. The altered membrane composition of cancer cells, often characterized by a higher net negative charge, provides a basis for selective targeting by cationic peptides.
-
Tryptophan's Role: The presence of Tryptophan enhances the interaction of peptides with cancer cell membranes, contributing to their cytotoxic effects[8].
-
Proline's Influence: Proline can contribute to the stability and specific conformation of anticancer peptides, potentially influencing their interaction with cancer-specific targets.
Table 2: Representative Anticancer Activity of Bioactive Peptides
| Peptide | Target Cell Line | IC50 (µM) | Reference |
| Melittin | A549 (Lung Cancer) | 2.5 | Liu, S., et al. (2008) |
| BMAP-28 | HT-29 (Colon Cancer) | 5.0 | Risso, A., et al. (2002) |
Enzyme Inhibitory Activity
Proline-rich peptides are known to be involved in modulating protein-protein interactions and can act as enzyme inhibitors[9][10]. The rigid structure conferred by proline residues can mimic the conformation of natural substrates or inhibitors. For instance, proline- and arginine-rich peptides have been shown to be allosteric inhibitors of the 20S proteasome[14][15]. A Tpi-containing peptide, with its defined structure, could potentially be designed to inhibit specific enzymes involved in disease pathways.
Experimental Protocols
To facilitate the investigation of novel peptides containing the Tpi motif, this section provides detailed methodologies for their synthesis and biological evaluation.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the most common method for chemically synthesizing peptides in the laboratory[22][23][24][25][26]. The following is a general protocol based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Ile-OH, and others as required)
-
Rink Amide MBHA resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group on the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Activate the first Fmoc-amino acid (e.g., Fmoc-Ile-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid (Pro, then Trp, etc.) in the desired sequence.
-
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation[27][28][29][30][31].
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Peptide stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
Bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Peptide Dilution: Prepare a serial two-fold dilution of the peptide stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Bacterial Inoculation: Add 50 µL of the adjusted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Positive control: Wells containing bacterial inoculum and MHB without any peptide.
-
Negative control: Wells containing MHB only (no bacteria or peptide).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Anticancer Activity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity[32][33][34].
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
Peptide stock solution (sterilized by filtration)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Remove the medium and add fresh medium containing various concentrations of the peptide. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Controls:
-
Untreated control: Cells in medium without peptide.
-
Vehicle control: Cells treated with the same concentration of the peptide's solvent.
-
-
MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can then be determined from a dose-response curve.
Visualizations
Hypothetical Mechanism of a Tpi-Containing Antimicrobial Peptide
References
- 1. Tryptophan-rich antimicrobial peptides: comparative properties and membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tryptophan- and arginine-rich antimicrobial peptides: structures and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proline-rich peptides: multifunctional bioactive molecules as new potential therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proline-Rich Peptides: Multifunctional Bioactive Molecules as New...: Ingenta Connect [ingentaconnect.com]
- 11. Proline motifs in peptides and their biological processing | Semantic Scholar [semanticscholar.org]
- 12. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Proline- and Arginine-Rich Peptides as Flexible Allosteric Modulators of Human Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. isnff-jfb.com [isnff-jfb.com]
- 17. View of Role of hydrophobicity in food peptide functionality and bioactivity | Journal of Food Bioactives [isnff-jfb.com]
- 18. researchgate.net [researchgate.net]
- 19. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sequence-function mapping of proline-rich antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The mechanism of inhibition of protein synthesis by the proline-rich peptide oncocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chemistry.du.ac.in [chemistry.du.ac.in]
- 23. luxembourg-bio.com [luxembourg-bio.com]
- 24. chem.uci.edu [chem.uci.edu]
- 25. peptide.com [peptide.com]
- 26. rsc.org [rsc.org]
- 27. microbe-investigations.com [microbe-investigations.com]
- 28. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 29. youtube.com [youtube.com]
- 30. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 31. protocols.io [protocols.io]
- 32. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 33. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 34. texaschildrens.org [texaschildrens.org]
An In-depth Technical Guide to the Discovery and Synthesis of Tetrahydronorharman Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydronorharman carboxylic acid and its derivatives, belonging to the β-carboline class of alkaloids, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds, structurally related to tryptophan, have shown promise in the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these promising molecules, with a focus on their mechanisms of action and detailed experimental protocols.
Discovery and Biological Significance
The tetrahydronorharman scaffold is a privileged structure in drug discovery, known to interact with various biological targets. The addition of a carboxylic acid moiety at the 3-position of the tetrahydronorharman ring system has been shown to be a critical determinant of the biological activity of these compounds.
Anticancer Activity
Derivatives of tetrahydronorharman carboxylic acid have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid has been shown to induce apoptosis in human colorectal cancer cells (HCT-8) at low micromolar concentrations[1]. The primary mechanism of action involves the induction of programmed cell death through the modulation of key signaling pathways.
Neuroprotective Effects
The neuroprotective potential of tetrahydronorharman carboxylic acid derivatives is another area of intense research. These compounds are being investigated for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Their neuroprotective effects are believed to be mediated through multiple mechanisms, including the inhibition of monoamine oxidase (MAO) and the modulation of neurotrophic factor signaling pathways. β-carbolines are known endogenous inhibitors of MAO, an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine[2]. By inhibiting MAO, these compounds can increase the levels of these neurotransmitters in the brain, which is beneficial in the context of several neurological disorders. Furthermore, these derivatives may exert neuroprotective effects by modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is crucial for neuronal survival and plasticity[3][4].
Synthesis of Tetrahydronorharman Carboxylic Acid Derivatives
The core structure of tetrahydronorharman carboxylic acid is typically synthesized via the Pictet-Spengler reaction, a classic and efficient method for the construction of tetrahydro-β-carboline systems[5][6][7].
General Synthetic Workflow
The general synthetic approach involves the condensation of a β-arylethylamine, such as L-tryptophan, with an aldehyde or a ketone in the presence of an acid catalyst to yield the desired tetrahydronorharman carboxylic acid[5][6]. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, on the nitrogen atom of the indole ring or the amino group of tryptophan can be employed to control the reaction and facilitate purification[8].
General workflow for the synthesis of tetrahydronorharman carboxylic acid derivatives.
Experimental Protocols
Protocol 1: Synthesis of (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid via Pictet-Spengler Reaction
Materials:
-
L-Tryptophan
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve L-tryptophan (1.0 eq) in a minimal amount of distilled water.
-
Add concentrated hydrochloric acid (2.0 eq) to the solution and stir until the L-tryptophan is completely dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of formaldehyde (1.1 eq) dropwise to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature for 24 hours.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) to afford the pure (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid[9][10][11].
Characterization: The structure and purity of the synthesized compound can be confirmed by various analytical techniques, including:
-
1H NMR and 13C NMR Spectroscopy: To elucidate the chemical structure. The characteristic peaks for the tetrahydronorharman core and the carboxylic acid group should be observed[12][13][14].
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, such as the N-H, C-H, and C=O of the carboxylic acid.
Data Presentation
Table 1: Anticancer Activity of Tetrahydronorharman Carboxylic Acid Derivatives
| Compound | Cancer Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid | HCT-8 (Colorectal) | Apoptosis Induction | 0.5 - 4 | [1] |
| 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D (Breast) | Caspase Activation | - | [15] |
| 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide | T47D (Breast) | Caspase Activation | 0.1 | [15] |
| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D (Breast) | Caspase Activation | 0.1 | [15] |
Table 2: MAO Inhibitory Activity of β-Carboline Derivatives
| Compound | MAO Isoform | IC50 / Ki (nM) | Reference |
| Harmine | MAO-A | 5 | [2] |
| 2-Methylharminium | MAO-A | 69 | [2] |
| 2,9-Dimethylharminium | MAO-A | 15 | [2] |
| Harmaline | MAO-A | 48 | [2] |
| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-B | 4.5 | [16] |
| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 24 | [16] |
Signaling Pathways
Anticancer Mechanism: Induction of Apoptosis
Tetrahydronorharman carboxylic acid derivatives have been shown to induce apoptosis in cancer cells through the modulation of the PI3K/Akt signaling pathway and the intrinsic and extrinsic apoptosis pathways.
Proposed signaling pathway for the anticancer activity of tetrahydronorharman carboxylic acid derivatives.
The proposed mechanism suggests that these derivatives inhibit the PI3K/Akt pathway, which is a key survival pathway in many cancers[17][18][19]. Inhibition of Akt leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately resulting in apoptosis[1][20][21][22]. Some derivatives may also activate the extrinsic apoptotic pathway through caspase-8 activation[1].
Neuroprotective Mechanism: Modulation of Neurotrophic Factor Signaling
The neuroprotective effects of tetrahydronorharman carboxylic acid derivatives are thought to be mediated, in part, by the potentiation of neurotrophic factor signaling, particularly the BDNF pathway.
Proposed signaling pathway for the neuroprotective activity of tetrahydronorharman carboxylic acid derivatives.
These derivatives may enhance the expression or signaling of BDNF. BDNF binds to its receptor, TrkB, leading to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways[3][4][23]. These pathways are critical for promoting neuronal survival, differentiation, and synaptic plasticity, thereby counteracting the neurodegenerative processes[24][25].
Conclusion
Tetrahydronorharman carboxylic acid derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and neuroprotective agents. The Pictet-Spengler reaction provides a robust and versatile method for their synthesis. Further exploration of the structure-activity relationships and detailed elucidation of their mechanisms of action will be crucial for advancing these compounds into clinical development. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this fascinating class of molecules.
References
- 1. (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid from Cichorium endivia. L induces apoptosis of human colorectal cancer HCT-8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc- L -1,2,3,4-tetrahydronorharman-3-carboxylic acid AldrichCPR 66863-43-2 [sigmaaldrich.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
- 11. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 12. myneni.princeton.edu [myneni.princeton.edu]
- 13. 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent developments in anti-cancer agents targeting PI3K, Akt and mTORC1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
- 23. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BDNF: A Key Factor with Multipotent Impact on Brain Signaling and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides, essential tools in biochemical research and therapeutic development, has been revolutionized by the advent of Solid-Phase Peptide Synthesis (SPPS). At the heart of the most widely adopted SPPS strategy lies the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Introduced by Carpino and Han in 1972, the Fmoc group's base-lability and orthogonality to acid-labile side-chain protecting groups have made it the cornerstone of modern peptide synthesis.[1] This technical guide provides a comprehensive overview of the pivotal role of the Fmoc protecting group, detailing its chemical properties, mechanism of action, and the practical aspects of its application in SPPS.
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis
Fmoc-SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[2] The Nα-amino group of each incoming amino acid is temporarily protected by the Fmoc group, preventing self-polymerization and ensuring the correct sequence is assembled.[3] The synthesis follows a cyclical process of deprotection, activation, and coupling.
The Fmoc Protecting Group: Structure and Properties
The Fmoc group is a urethane-type protecting group characterized by its fluorenyl ring system.[4] This structural feature is key to its utility in peptide synthesis.
-
Base Lability: The defining characteristic of the Fmoc group is its susceptibility to cleavage by mild bases, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6]
-
Acid Stability: The Fmoc group is stable to the acidic conditions used to cleave the final peptide from the resin and remove most side-chain protecting groups, a principle known as orthogonality .[3] This allows for the selective deprotection of the Nα-amino group without disturbing other protecting groups.
-
UV Absorbance: The fluorenyl moiety exhibits strong UV absorbance, which provides a convenient method for real-time monitoring of the deprotection step.[1] The amount of dibenzofulvene-piperidine adduct released can be quantified spectrophotometrically to assess the efficiency of the reaction.
The Fmoc-SPPS Workflow: A Step-by-Step Examination
The synthesis of a peptide using Fmoc chemistry is a cyclical process, with each cycle extending the peptide chain by one amino acid. The entire workflow can be visualized as a continuous loop of deprotection and coupling, followed by a final cleavage and deprotection step.[7]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[1] A secondary amine, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring. This initiates an elimination reaction, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene. The highly reactive dibenzofulvene is then trapped by a second molecule of piperidine to form a stable adduct.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
A Technical Guide to Fmoc-Tpi-OH in the Design of Antimicrobial Peptide Mimetics
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel therapeutic agents that can overcome existing resistance mechanisms. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mode of action, which often involves the physical disruption of bacterial membranes, making the development of resistance more difficult for bacteria. However, natural AMPs often suffer from limitations such as poor metabolic stability and potential cytotoxicity.
This technical guide focuses on the use of the conformationally constrained amino acid Fmoc-Tpi-OH ((S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid) as a strategic building block in the design of antimicrobial peptide mimetics. By incorporating rigid structural elements like Tpi, a tryptophan analog, it is possible to create peptidomimetics with enhanced proteolytic resistance, improved target affinity, and favorable selectivity profiles.
Core Concepts: The Role of this compound
This compound is an Fmoc-protected, unnatural amino acid derivative. Its key feature is the tetrahydro-β-carboline scaffold, which imparts significant conformational rigidity.
Rationale for Incorporation:
-
Structural Pre-organization: The constrained nature of the Tpi residue helps to induce and stabilize specific secondary structures, such as β-turns and β-hairpins, which are critical for the antimicrobial activity of many AMPs, including the potent marine invertebrate-derived peptide, Tachyplesin I.[1]
-
Enhanced Proteolytic Stability: The unnatural backbone and steric hindrance provided by the Tpi residue can protect the peptide mimetic from degradation by proteases, thereby increasing its in vivo half-life.
-
Modulation of Amphipathicity: As a tryptophan analog, Tpi contributes to the overall hydrophobicity and amphipathicity of the peptide, which are crucial for its interaction with and disruption of bacterial cell membranes.
Quantitative Data on Tachyplesin I Analogs as Representative Mimetics
Tachyplesin I (TPI) is a well-studied, disulfide-rich antimicrobial peptide with a β-hairpin structure. Analogs of TPI serve as excellent models for understanding the impact of structural modifications, including those mimicked by the incorporation of constrained residues like Tpi.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, with lower values indicating higher activity.
| Peptide | Sequence/Modification | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| Tachyplesin I (TI) | KWCFRVCYRGICYRRCR-NH₂ (disulfide bonds: 3-16, 7-12) | 1.5 - 3.1 | 1.5 - 3.1 |
| Tachyplesin II (TII) | RWCFRVCYRGICYRRCR-NH₂ (disulfide bonds: 3-16, 7-12) | 1.5 - 3.1 | 1.5 - 3.1 |
| Tachyplesin III (TIII) | KWCFRVCYKGICYRRCR-NH₂ (disulfide bonds: 3-16, 7-12) | 3.1 - 6.2 | 3.1 - 6.2 |
| cTI (cyclic TI) | Backbone cyclized analog of TI | 6.2 - 12.5 | 6.2 - 12.5 |
| cTII (cyclic TII) | Backbone cyclized analog of TII | 6.2 - 12.5 | 6.2 - 12.5 |
| cTIII (cyclic TIII) | Backbone cyclized analog of TIII | 12.5 - 25 | 12.5 - 25 |
Data sourced from multiple studies on Tachyplesin and its analogs.[2]
Cytotoxicity and Hemolytic Activity
A critical aspect of antimicrobial drug development is ensuring selectivity for bacterial cells over host cells. This is assessed by measuring cytotoxicity against mammalian cell lines (CC50) and hemolytic activity against red blood cells (HC50). Higher CC50 and HC50 values indicate lower toxicity.
| Peptide | CC50 (µM) vs. MM96L (Melanoma) | CC50 (µM) vs. HT144 (Melanoma) | HC50 (µM) vs. Human RBCs | Selectivity Index (HC50/MIC vs. E. coli) |
| Tachyplesin I (TI) | 1.1 | 1.0 | ~25 | ~8-16 |
| Tachyplesin II (TII) | 1.6 | 1.5 | ~50 | ~16-32 |
| Tachyplesin III (TIII) | 1.8 | 1.7 | ~100 | ~16-32 |
| cTI (cyclic TI) | 1.7 | 1.5 | >128 | >10-20 |
| cTII (cyclic TII) | 2.7 | 2.5 | >128 | >10-20 |
| cTIII (cyclic TIII) | 2.5 | 2.4 | >128 | >5-10 |
Data adapted from a study on Tachyplesin peptides and their cyclized analogues.[2] The Selectivity Index is calculated as HC50 divided by the geometric mean of the MIC range.
Visualizing the Path from Design to Action
Antimicrobial Peptide Mimetic Design Workflow
The development of a novel antimicrobial peptide mimetic is a multi-step process, from initial concept to biological validation.
References
- 1. Frontiers | Tachyplesin Causes Membrane Instability That Kills Multidrug-Resistant Bacteria by Inhibiting the 3-Ketoacyl Carrier Protein Reductase FabG [frontiersin.org]
- 2. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-Tpi-OH: A Technical Guide for Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Tpi-OH (N-α-Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid) is a conformationally constrained, unnatural amino acid that has garnered significant interest in the field of therapeutic development. Its rigid tricyclic indole structure, derived from the condensation of L-tryptophan with formaldehyde, imparts unique stereochemical properties to peptides, influencing their secondary structure, proteolytic stability, and receptor-binding affinity. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, applications in solid-phase peptide synthesis (SPPS), and its potential in the development of novel antimicrobial and neuroprotective agents.
Physicochemical Properties of this compound
This compound is a white to off-white powder with a molecular formula of C₂₇H₂₂N₂O₄ and a molecular weight of approximately 438.48 g/mol .[1] It is soluble in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
| Property | Value | Reference |
| CAS Number | 204322-23-6 | [1] |
| Molecular Formula | C₂₇H₂₂N₂O₄ | [1] |
| Molecular Weight | 438.48 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity | ≥95% | [1] |
| Storage | 2-8°C |
Applications in Therapeutic Development
The unique structural features of the Tpi moiety make it an attractive building block for designing peptides with enhanced therapeutic properties.
Antimicrobial Peptide Mimetics
| Peptide/Compound | Target Organism | MIC (µg/mL) | Reference |
| Pexiganan | Staphylococcus aureus | 5.8 | [2] |
| Nisin | Staphylococcus aureus | 8-32 | [3] |
| A24 | Methicillin-resistant S. aureus (MRSA) | 2 | [3] |
| ANLP-V3 | Methicillin-resistant S. aureus (MRSA) | 19.5 | [4] |
Neuroprotective Agents
The tetrahydronorharman core structure of Tpi is analogous to various neuroactive compounds, suggesting its potential in the development of therapeutics for neurological disorders. Research on related N-substituted-tetrahydro-γ-carbolines has indicated a potential neuroprotective mechanism involving the modulation of mitochondrial permeability transition. The mitochondrial permeability transition pore (mPTP) is a key player in apoptotic and necrotic cell death pathways, and its inhibition is a therapeutic target for neurodegenerative diseases. While specific data on the neuroprotective effects (e.g., EC₅₀ values) of Tpi-containing peptides are not yet published, the potential for these peptides to exhibit neuroprotective activity warrants further investigation.
| Assay | Key Parameters Measured | Relevance to Neuroprotection |
| Mitochondrial Calcium Retention Capacity (CRC) Assay | Amount of Ca²⁺ mitochondria can sequester before mPTP opening. | Increased CRC indicates inhibition of mPTP opening, a neuroprotective effect.[1][5][6] |
| Cell Viability Assays (e.g., MTT, LDH) | Measures cell survival and membrane integrity after neurotoxic insult. | Increased cell viability indicates a neuroprotective effect. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing a Tpi residue using Fmoc chemistry. This protocol can be adapted for automated synthesizers.
1. Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).
-
Swell the resin in DMF for at least 1 hour in a reaction vessel.
2. First Amino Acid Coupling (if not pre-loaded):
-
Activate the first Fmoc-protected amino acid (e.g., this compound) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA.
-
Add the activated amino acid solution to the swollen resin and allow it to react for 1-2 hours.
-
Wash the resin thoroughly with DMF.
3. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin extensively with DMF to remove all traces of piperidine and the cleaved Fmoc adduct.
4. Subsequent Amino Acid Couplings:
-
Repeat the coupling and deprotection cycles for each subsequent amino acid in the peptide sequence. For the coupling of this compound, a standard coupling protocol with HBTU/HOBt or HATU is generally effective. Due to its rigid structure, extended coupling times or double coupling may be beneficial to ensure high coupling efficiency.
5. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
6. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
Antimicrobial Activity Assay (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a Tpi-containing peptide against Staphylococcus aureus using the broth microdilution method.
1. Preparation of Bacterial Inoculum:
-
Culture S. aureus in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in fresh MHB.
2. Preparation of Peptide Dilutions:
-
Prepare a stock solution of the purified Tpi-containing peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the peptide stock solution in MHB in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate.
-
Include positive controls (bacteria in MHB without peptide) and negative controls (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Mitochondrial Calcium Retention Capacity (CRC) Assay
This assay is used to assess the susceptibility of mitochondria to the opening of the mitochondrial permeability transition pore (mPTP) and can be used to evaluate the potential neuroprotective effects of Tpi-containing peptides.
1. Isolation of Mitochondria:
-
Isolate mitochondria from rat liver or cultured neuronal cells using differential centrifugation.
2. Assay Buffer and Reagents:
-
Prepare a respiration buffer containing succinate (as a respiratory substrate) and a fluorescent calcium indicator (e.g., Calcium Green 5N).
-
Prepare a stock solution of the Tpi-containing peptide.
3. Measurement of Calcium Uptake:
-
Add the isolated mitochondria to the respiration buffer in a fluorometer cuvette or a 96-well plate.
-
Add the Tpi-containing peptide at the desired concentration and incubate.
-
Initiate the assay by adding a known amount of CaCl₂.
-
Monitor the fluorescence of the calcium indicator over time. Subsequent additions of CaCl₂ are made until a large, sustained increase in fluorescence is observed, indicating mPTP opening and release of accumulated calcium.
4. Data Analysis:
-
The total amount of CaCl₂ added before the large fluorescence increase is the calcium retention capacity.
-
Compare the CRC of mitochondria treated with the Tpi-peptide to untreated controls. An increase in CRC suggests an inhibitory effect on mPTP opening.
Potential Signaling Pathways
While specific signaling pathways modulated by Tpi-containing peptides have not yet been elucidated, based on the known biological activities of related compounds, several potential pathways can be hypothesized.
In Antimicrobial Action: The primary mechanism of action for many antimicrobial peptides is the direct disruption of the bacterial cell membrane integrity. This is a physical process and may not involve specific signaling pathways within the bacteria.
In Neuroprotection: The potential neuroprotective effects of Tpi-containing peptides could be mediated through the modulation of intracellular signaling cascades that regulate cell death and survival.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel peptides with therapeutic potential. Its rigid structure can be exploited to design peptidomimetics with enhanced stability and biological activity. The development of Tpi-containing peptides as antimicrobial and neuroprotective agents represents a promising avenue for future drug discovery efforts. Further research is warranted to elucidate the specific mechanisms of action and to optimize the therapeutic efficacy of these novel compounds.
References
- 1. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptides and Peptidomimetics – Potent Therapeutic Allies for Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokine release is associated with the protective action of PACAP-38 against HIV envelope protein neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing, Synthesis and In Vitro Antimicrobial Activity of Peptide Against Biofilm Forming Methicillin Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Analysis of Mitochondrial Calcium Retention Capacity in Cultured Cells: Permeabilized Cells Versus Isolated Mitochondria [frontiersin.org]
- 6. A modified calcium retention capacity assay clarifies the roles of extra- and intracellular calcium pools in mitochondrial permeability transition pore opening - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Standard Protocol for the Incorporation of Fmoc-Tpi-OH in Solid-Phase Peptide Synthesis (SPPS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the synthesis of custom peptides for a wide array of research, therapeutic, and diagnostic applications. The Fmoc/tBu strategy is a widely adopted methodology due to its mild reaction conditions and versatility.[1] This document provides a detailed protocol for the incorporation of the unnatural amino acid Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid (Fmoc-Tpi-OH) into peptide sequences using Fmoc-based SPPS. This compound is a conformationally constrained analog of tryptophan, and its incorporation can impart unique structural and functional properties to peptides.[2][3][4] Due to the steric hindrance posed by its bulky, rigid structure, specific considerations in the coupling protocol are necessary to ensure high efficiency and purity of the final peptide product.
Key Considerations for Incorporating this compound
The successful incorporation of this compound requires careful optimization of coupling conditions to overcome its steric bulk. Key considerations include the choice of coupling reagents, reaction times, and monitoring of the coupling reaction.
-
Steric Hindrance: The rigid tetracyclic structure of Tpi presents significant steric hindrance, which can slow down coupling reactions. Therefore, the use of highly efficient coupling reagents is recommended.[5][6]
-
Coupling Reagents: Uronium/aminium-based coupling reagents such as HATU and HBTU are highly effective for coupling sterically hindered amino acids.[5][7] HATU is generally considered more reactive and can lead to higher coupling efficiencies with reduced racemization compared to HBTU.[8][9]
-
Double Coupling: For particularly difficult sequences or if monitoring indicates incomplete coupling, a second coupling step (double coupling) may be necessary to drive the reaction to completion.[10]
-
Side Reactions: As a tryptophan derivative, peptides containing Tpi may be susceptible to side reactions common to tryptophan, such as oxidation of the indole ring. The use of scavengers in the final cleavage cocktail is crucial to prevent modification of the Tpi residue.[11]
Quantitative Data Summary
The choice of coupling reagent significantly impacts the efficiency of the reaction and the stereochemical purity of the resulting peptide. The following tables summarize the performance of common coupling reagents for sterically hindered amino acids, which can serve as a guide for the incorporation of this compound.
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | Very High | Low | Fast coupling kinetics, highly effective for sterically hindered amino acids.[8][9] | Can undergo guanidinylation of the free N-terminus if used in excess.[5] |
| HBTU | Uronium/Aminium | High | Low | Efficient and widely used for standard couplings.[7] | Less reactive than HATU; potential for guanidinylation.[5] |
| DIC/Oxyma | Carbodiimide | Moderate | Low | Cost-effective, low racemization. | Slower reaction times compared to uronium/aminium salts. |
Table 2: Racemization Data for Fmoc-Ser(tBu)-OH Coupling
| Coupling Reagent | Base | L/D Ratio |
| HATU | DIPEA | 99.1 / 0.9 |
| HBTU | DIPEA | 98.7 / 1.3 |
Data sourced from a study on the effect of coupling reagents on α-C racemization.[8]
Experimental Protocols
The following protocols are recommended for the incorporation of this compound in manual or automated SPPS.
Protocol 1: Standard SPPS Cycle for this compound Incorporation using HATU
This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA or Collidine to the solution.
-
Allow the activation mixture to stand for 1-2 minutes at room temperature.[5]
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated this compound solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.[5] For difficult couplings, the time can be extended.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), a second coupling (double coupling) is recommended. Repeat steps 3 and 4.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with DCM (2-3 times) and then again with DMF (2-3 times).
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Cleavage and Deprotection
The indole moiety of the Tpi residue is susceptible to modification by carbocations generated during cleavage. Therefore, a cleavage cocktail containing scavengers is essential.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Triisopropylsilane (TIS) / 1,2-Ethanedithiol (EDT) (e.g., 92.5:2.5:2.5:2.5 v/v/v/v)[11][12]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin in a well-ventilated fume hood.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin beads and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).
-
-
Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
Visualizations
SPPS Workflow Diagram
Caption: General workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Amino Acid Activation and Coupling Mechanism
Caption: Carboxyl group activation using HATU to form a reactive OAt-ester and subsequent coupling.
Troubleshooting Logic for this compound Incorporation
Caption: A logical flowchart for troubleshooting incomplete coupling of this compound.
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. selectscience.net [selectscience.net]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. diposit.ub.edu [diposit.ub.edu]
Application Notes and Protocols for Fmoc-Tpi-OH Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid (Fmoc-Tpi-OH) is a tryptophan analogue that introduces conformational constraints into peptides, making it a valuable building block in drug design and the synthesis of biologically active peptides, such as antimicrobial peptide mimetics.[1] However, the rigid tricyclic indole structure of this compound presents significant steric hindrance, which can impede coupling efficiency during solid-phase peptide synthesis (SPPS). Incomplete coupling reactions can lead to the accumulation of deletion sequences, posing significant challenges for the purification of the target peptide.
These application notes provide a comprehensive guide to the coupling of this compound, with a focus on optimized reaction conditions and the selection of appropriate reagents to overcome steric hindrance. Detailed protocols for various coupling methods are provided to assist researchers in achieving high coupling efficiencies and synthesizing high-purity Tpi-containing peptides.
Challenges in this compound Coupling
The primary challenge in the incorporation of this compound into a peptide sequence is overcoming the steric bulk of the Tpi side chain. This steric hindrance can significantly slow down the kinetics of the amide bond formation, leading to incomplete reactions. Therefore, the choice of coupling reagent and reaction conditions is critical for successful synthesis.
Recommended Coupling Reagents and Conditions
For sterically demanding amino acids like this compound, high-reactivity coupling reagents are paramount. The following reagents are recommended, with their performance based on data from the coupling of other sterically hindered amino acids, such as tryptophan-rich sequences.[2]
Quantitative Data Summary for Coupling of Sterically Hindered Amino Acids
The following table summarizes the general performance and recommended conditions for various coupling reagents suitable for sterically hindered amino acids like this compound. The data is extrapolated from studies on similar challenging couplings.
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Recommended Equivalents (AA:Reagent:Base) | Typical Coupling Time (minutes) | Key Advantages & Disadvantages |
| HATU | Uronium/Aminium | Very High | Low | 1:0.95:2 | 30 - 120 | Fast kinetics, highly effective for hindered residues. Can cause guanidinylation of the free N-terminus if used in excess.[2] |
| HBTU | Uronium/Aminium | High | Low | 1:0.95:2 | 60 - 240 | Efficient and widely used. Less reactive than HATU.[2] |
| HCTU | Uronium/Aminium | Very High | Low | 1:0.95:2 | 30 - 120 | Similar reactivity to HATU, often more cost-effective.[2] |
| PyBOP | Phosphonium | High | Low | 1:1:2 | 60 - 180 | Good for many hindered couplings, minimizes guanidinylation side reactions. |
| DIC/Oxyma | Carbodiimide/Additive | Moderate | Low | 1:1:1 | 120 - 300 | Cost-effective, low risk of racemization. Slower kinetics may not be ideal for highly hindered residues.[3] |
Experimental Protocols
The following are detailed protocols for the coupling of this compound using recommended reagents. It is crucial to monitor the completion of each coupling step using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), a second coupling (double coupling) is strongly recommended.
General Workflow for a Single Coupling Cycle
The following diagram illustrates the key steps in a single amino acid coupling cycle during Fmoc-SPPS.
Protocol 1: Coupling using HATU
HATU is a highly recommended reagent for sterically hindered amino acids due to its high reactivity and low racemization potential.[2]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the activation mixture to stand for 1-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen and deprotected resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test. If positive, perform a second coupling.
-
Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
-
Protocol 2: Coupling using DIC/Oxyma
This method is a cost-effective alternative, and Oxyma Pure is a safer additive compared to HOBt.[3]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Reaction (In-situ activation):
-
In a separate vessel, dissolve this compound (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF.
-
Add this solution to the deprotected peptide-resin.
-
Add DIC (3-5 equivalents) to the reaction vessel.
-
Agitate the reaction vessel at room temperature for 2-5 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test. If positive, perform a second coupling.
-
Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Logical Relationship of Coupling Reagent Activation
The following diagram illustrates the activation of the carboxylic acid of this compound by different classes of coupling reagents, leading to the formation of a reactive species ready for nucleophilic attack by the free amine on the peptide-resin.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Positive Kaiser Test after initial coupling | Incomplete coupling due to steric hindrance. | Perform a second coupling (double coupling) with a fresh solution of activated this compound. Extend the coupling time for the second coupling. |
| Low final peptide yield | Cumulative incomplete couplings throughout the synthesis. | Use a more potent coupling reagent like HATU. Ensure anhydrous conditions and high-purity reagents. |
| Presence of deletion sequences in final product | Incomplete coupling at one or more steps. | Optimize coupling time and consider double coupling for all sterically hindered residues. |
| Racemization | Over-activation or use of a strong base. | Use a weaker base like 2,4,6-collidine instead of DIPEA. Minimize pre-activation time. |
Conclusion
The successful incorporation of the sterically hindered this compound into peptide sequences relies on the careful selection of highly reactive coupling reagents and optimized reaction conditions. The use of reagents such as HATU or HCTU is highly recommended to achieve efficient coupling and high yields. For all couplings involving this compound, monitoring with the Kaiser test and employing a double coupling strategy when necessary are crucial for minimizing deletion sequences and obtaining a final product of high purity. The protocols and data presented in these application notes provide a solid foundation for researchers to develop robust and efficient syntheses of Tpi-containing peptides.
References
Best Practices for Fmoc-Tpi-OH Deprotection in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. Fmoc-Tpi-OH, a tryptophan analogue containing a 2,3,7-triazaindole moiety, offers unique potential for influencing peptide structure and function. The successful synthesis of Tpi-containing peptides hinges on efficient and clean deprotection of the Nα-Fmoc group at each cycle of solid-phase peptide synthesis (SPPS).
This document provides detailed application notes and protocols for the deprotection of this compound. Due to the limited specific literature on this particular amino acid derivative, the following best practices are based on established principles of Fmoc chemistry, particularly for tryptophan and other sensitive residues. Researchers should consider these recommendations as a starting point for optimization.
Challenges in Fmoc Deprotection
The primary goal of Fmoc deprotection is the complete and rapid removal of the Fmoc group without compromising the integrity of the peptide chain or the Tpi side chain. Potential challenges include:
-
Incomplete Deprotection: Can lead to deletion sequences in the final peptide.
-
Side Reactions: The basic conditions of deprotection can induce various side reactions, such as racemization and modification of sensitive residues. The electron-deficient nature of the triazaindole ring in Tpi may influence its stability under basic conditions, although specific side reactions have not been extensively documented.
-
Aggregation: The growing peptide chain, particularly with hydrophobic or bulky residues like Tpi, can aggregate, hindering reagent access and leading to incomplete deprotection and coupling.
Recommended Deprotection Protocols
The standard and most widely used method for Fmoc deprotection is treatment with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
Standard Protocol: Piperidine-Based Deprotection
This protocol is the recommended starting point for the deprotection of this compound.
Reagents:
-
20% (v/v) Piperidine in DMF
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for a specified time (see Table 1 for general guidelines). A two-step treatment is common: an initial short treatment (1-3 minutes) to cleave the Fmoc group, followed by a longer treatment (5-15 minutes) to ensure complete removal of the dibenzofulvene-piperidine adduct.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the adduct.
Table 1: General Guidelines for Piperidine-Based Fmoc Deprotection Times
| Deprotection Step | Duration (minutes) | Purpose |
| First Treatment | 1 - 3 | Initial cleavage of the Fmoc group. |
| Second Treatment | 5 - 15 | Complete removal of the dibenzofulvene-piperidine adduct and the Fmoc group. |
Note: These are general guidelines. The optimal deprotection time may vary depending on the peptide sequence, resin, and the position of the Tpi residue. Monitoring the deprotection reaction by UV-Vis spectroscopy of the filtrate can aid in optimization.
Alternative Deprotection Reagents
In cases where side reactions are observed with piperidine, or for particularly sensitive sequences, alternative, less basic deprotection reagents can be employed.
Table 2: Alternative Reagents for Fmoc Deprotection
| Reagent Cocktail | Concentration | Key Advantages | Considerations |
| Piperazine/DBU | 10% Piperazine, 2% DBU in DMF | Reduced basicity compared to piperidine, which can minimize base-catalyzed side reactions.[1][2] | May require longer reaction times for complete deprotection. |
| 4-Methylpiperidine (4-MePip) | 20% in DMF | Structurally similar to piperidine but can sometimes offer reduced side reaction profiles.[1] | Efficacy can be sequence-dependent. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% in DMF (often with a scavenger) | A strong, non-nucleophilic base that can be effective for sterically hindered Fmoc groups or aggregated sequences.[2] | Requires a scavenger (e.g., 2% piperidine) to trap the dibenzofulvene. |
Experimental Workflow for this compound Deprotection
The following diagram illustrates the general workflow for a single deprotection cycle in SPPS.
Caption: General workflow for a single Fmoc deprotection and coupling cycle in SPPS.
Mitigation of Side Reactions
While specific side reactions for Tpi are not well-documented, general strategies to minimize common Fmoc deprotection-related side reactions should be employed.
Aspartimide Formation
If the peptide sequence contains Asp-Xxx motifs, particularly Asp-Gly or Asp-Ser, the risk of aspartimide formation is increased.
Mitigation Strategies:
-
Addition of HOBt: Including 0.1 M 1-hydroxybenzotriazole (HOBt) in the piperidine deprotection solution can suppress aspartimide formation.[3]
-
Use of Weaker Bases: Employing alternative deprotection reagents like piperazine can reduce the incidence of this side reaction.[2]
Racemization
Racemization is a concern for all amino acids during peptide synthesis.
Mitigation Strategies:
-
Optimized Coupling: Use of appropriate coupling reagents and minimizing pre-activation times can reduce the risk of racemization during the subsequent coupling step.
-
Careful Base Selection: While deprotection is necessary, avoiding excessively harsh basic conditions is prudent.
Logical Flow for Troubleshooting Deprotection Issues
When encountering problems with this compound deprotection, a systematic approach to troubleshooting is recommended.
Caption: A logical workflow for troubleshooting common Fmoc deprotection issues.
Conclusion
The successful incorporation of this compound into synthetic peptides relies on careful optimization of the Fmoc deprotection step. While the standard 20% piperidine in DMF protocol serves as a robust starting point, researchers should be prepared to adjust conditions based on the specific peptide sequence and analytical observations. The use of alternative deprotection reagents and a systematic approach to troubleshooting will be invaluable in overcoming potential challenges and achieving high-purity Tpi-containing peptides for research and drug development. It is highly recommended to perform small-scale test syntheses to establish the optimal deprotection conditions for a new Tpi-containing peptide.
References
Application Notes and Protocols for the Automated Synthesis of Peptides Containing Fmoc-Tpi-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid (Fmoc-Tpi-OH) is a conformationally constrained, unnatural amino acid derivative of tryptophan. Its rigid structure makes it a valuable building block for the synthesis of peptidomimetics and bioactive peptides with defined secondary structures, such as β-turns. The incorporation of this compound can enhance metabolic stability, receptor affinity, and biological activity. This document provides a detailed guide for the efficient incorporation of this compound into peptide sequences using automated solid-phase peptide synthesis (SPPS).
This compound is recognized as a sterically hindered amino acid, which can present challenges during peptide synthesis, leading to "difficult couplings" that may be slow and incomplete. Proper selection of coupling reagents and optimized protocols are therefore critical to ensure high coupling efficiency and prevent the formation of deletion sequences.
Quantitative Data Summary
The selection of an appropriate coupling reagent is crucial for the successful incorporation of the sterically hindered this compound. The following table summarizes the recommended coupling reagents and their general performance characteristics for sterically hindered amino acids. While specific data for this compound is limited, the data presented for analogous difficult couplings can guide protocol optimization.
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | Very High | Low | Fast coupling kinetics, highly effective for sterically hindered amino acids.[1] | Can cause guanidinylation of the free N-terminus if used in excess.[1] |
| HBTU | Uronium/Aminium | High | Low | Efficient and widely used for standard and difficult couplings.[2][3] | Less reactive than HATU; potential for guanidinylation.[1][3] |
| HCTU | Uronium/Aminium | Very High | Low | Similar reactivity to HATU, often more cost-effective. | Potential for side reactions similar to HBTU. |
| PyBOP | Phosphonium | High | Low | Effective for sterically hindered couplings with a lower risk of guanidinylation. | May require longer reaction times compared to HATU. |
| DIC/OxymaPure® | Carbodiimide/Oxime | Moderate | Very Low | Cost-effective and low racemization. | Slower reaction kinetics compared to uronium/aminium salts. |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound using an automated peptide synthesizer. Optimization may be required based on the specific peptide sequence, resin, and synthesizer model.
Protocol 1: Standard Coupling with HATU
This protocol is recommended as a starting point for the efficient coupling of this compound.
1. Resin Swelling:
-
Place the desired resin (e.g., Rink Amide, 0.1 mmol scale) in the reaction vessel of the automated synthesizer.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF.
-
Perform a first deprotection for 3-5 minutes, followed by a second deprotection for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. This compound Coupling:
-
In a separate vial, pre-activate a solution of:
-
This compound (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)
-
in DMF.
-
-
Allow the activation to proceed for 1-2 minutes.
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Couple for 1-2 hours at room temperature. For synthesizers with heating capabilities, coupling at a moderately elevated temperature (e.g., 40-50°C) for a shorter duration (e.g., 30-60 minutes) can be beneficial.
4. Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (5-7 times).
5. Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling (recoupling) is recommended.
6. Chain Elongation:
-
Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Protocol 2: Double Coupling for Difficult Sequences
If the initial coupling of this compound is found to be incomplete, a double coupling strategy is advised.
-
After the first coupling (Step 3 in Protocol 1) and washing (Step 4), repeat the coupling step with a freshly prepared solution of activated this compound.
-
Extend the second coupling time if necessary.
Protocol 3: Final Cleavage and Deprotection
-
After the full peptide sequence is assembled, wash the peptidyl-resin with dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail for peptides with standard protecting groups is:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water
-
-
Stir the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a single cycle of incorporating this compound using an automated peptide synthesizer.
Caption: Automated SPPS cycle for this compound incorporation.
Logical Relationship of Coupling Reagents
This diagram shows the classification of common coupling reagents used in SPPS.
Caption: Classification of common SPPS coupling reagents.
Conclusion
The successful incorporation of the sterically hindered this compound in automated peptide synthesis is achievable with careful selection of coupling reagents and optimized protocols. The use of highly reactive uronium/aminium salts like HATU is recommended as a primary strategy. Monitoring the completeness of the coupling reaction is crucial, and a double coupling approach should be employed if necessary. These guidelines will aid researchers in the efficient synthesis of novel Tpi-containing peptides for applications in drug discovery and development.
References
Application Notes and Protocols for the Solution-Phase Synthesis of Fmoc-Tpi-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solution-phase synthesis of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid (Fmoc-Tpi-OH). This valuable building block is integral in the synthesis of peptide mimetics and other therapeutic agents. The described methodology is divided into two primary stages: the synthesis of the 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (Tpi) core via the Pictet-Spengler reaction, followed by the N-protection of the Tpi with the fluorenylmethyloxycarbonyl (Fmoc) group.
Overview of the Synthetic Strategy
The solution-phase synthesis of this compound offers a scalable alternative to solid-phase methods, particularly for the production of larger quantities of this specialized amino acid derivative.[1][2] The synthesis begins with the acid-catalyzed condensation of L-tryptophan with an aldehyde, in this case, formaldehyde, to form the tricyclic Tpi structure.[3][4][5][6][7] This reaction is a classic example of the Pictet-Spengler reaction.[3][4][5][6][7] Following the formation and isolation of the Tpi core, the secondary amine within the newly formed ring is protected with an Fmoc group to yield the final product, this compound. This protection is crucial for its subsequent use in standard Fmoc-based peptide synthesis.[8][9]
Data Presentation
The following table summarizes the key quantitative data for the two-stage solution-phase synthesis of this compound. The values presented are representative for a laboratory-scale synthesis and may be optimized for larger-scale production.
| Parameter | Stage 1: Tpi Synthesis | Stage 2: N-Fmoc Protection | Notes |
| Starting Materials | L-Tryptophan, Formaldehyde | Tpi, Fmoc-Cl | |
| Molar Equivalents | L-Tryptophan: 1.0Formaldehyde: 1.1 | Tpi: 1.0Fmoc-Cl: 1.1Base (Na₂CO₃): 2.2 | An excess of the electrophile is used to drive the reaction to completion. |
| Solvent | Dilute Aqueous Acid (e.g., HCl) | 1,4-Dioxane/Water mixture | Solvent choice is critical for solubility of reactants. |
| Reaction Temperature | 25-30 °C | 0 °C to Room Temperature | Initial cooling for the N-Fmoc protection helps to control reactivity. |
| Reaction Time | 4-6 hours | 12-16 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Purification Method | Recrystallization | Acid-base extraction followed by recrystallization | Purification is crucial to remove unreacted starting materials and byproducts. |
| Expected Yield | 75-85% | 80-90% | Yields are dependent on reaction scale and purification efficiency. |
| Expected Purity (by HPLC) | >95% | >98% | Purity should be confirmed by analytical methods such as HPLC and NMR. |
Experimental Protocols
Stage 1: Synthesis of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid (Tpi)
This protocol details the synthesis of the Tpi core structure using the Pictet-Spengler reaction.
Materials:
-
L-Tryptophan
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution of L-Tryptophan: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-tryptophan (1.0 eq) in a dilute aqueous solution of hydrochloric acid. Stir until a clear solution is obtained.
-
Addition of Formaldehyde: To the stirred solution, add formaldehyde (1.1 eq) dropwise at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation of Tpi: After the reaction is complete, carefully neutralize the mixture by the slow addition of an aqueous sodium hydroxide solution until the pH reaches approximately 6-7. The Tpi product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold distilled water, followed by a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified Tpi product under vacuum to a constant weight.
Stage 2: Synthesis of this compound
This protocol describes the N-protection of the synthesized Tpi with an Fmoc group.
Materials:
-
1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid (Tpi)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Distilled Water
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Tpi: In a round-bottom flask, dissolve the Tpi (1.0 eq) in a mixture of 1,4-dioxane and an aqueous solution of sodium carbonate (2.2 eq). Cool the solution in an ice bath to 0 °C.
-
Addition of Fmoc-Cl: In a separate flask, dissolve Fmoc-Cl (1.1 eq) in 1,4-dioxane. Add this solution dropwise to the cooled Tpi solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Work-up:
-
Remove the 1,4-dioxane from the reaction mixture using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc-Cl and byproducts.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. The this compound product will precipitate.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and then with a saturated brine solution.
-
-
Drying and Isolation: Dry the ethyl acetate layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain the final high-purity this compound.
Visualizations
The following diagrams illustrate the experimental workflow and a key reaction mechanism involved in the synthesis of this compound.
Caption: Workflow for the Solution-Phase Synthesis of this compound.
Caption: Key Steps in the Pictet-Spengler Reaction Mechanism.
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. name-reaction.com [name-reaction.com]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Fmoc-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Fmoc-Tpi-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids into peptide sequences is a critical strategy in drug discovery and development, often imparting unique conformational constraints, enhanced biological activity, and improved metabolic stability. Fmoc-L-Tpi-OH (Fmoc-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid) is a conformationally restricted tryptophan analogue. Its rigid structure can be instrumental in designing peptides with specific secondary structures.
The successful synthesis of Tpi-containing peptides via Fmoc solid-phase peptide synthesis (SPPS) culminates in the critical steps of cleavage from the solid support and removal of side-chain protecting groups. Due to the structural similarity of the Tpi indole moiety to that of tryptophan, this residue is susceptible to modification by reactive cationic species generated during acidolytic cleavage. Therefore, optimized cleavage protocols are paramount to ensure high yield and purity of the target peptide.
These application notes provide a detailed overview and standardized protocols for the efficient cleavage and deprotection of peptides containing the Fmoc-Tpi-OH amino acid.
Key Considerations for Cleavage of Tpi-Containing Peptides
The primary challenge during the cleavage of peptides containing Tpi is the protection of the indole ring from electrophilic attack by carbocations generated from the cleavage of other side-chain protecting groups (e.g., Boc, tBu) and the resin linker.[1] This can lead to undesired alkylation of the Tpi residue, resulting in impurities that are often difficult to separate from the desired product.
Mitigation Strategy: The use of a "scavenger cocktail" in conjunction with trifluoroacetic acid (TFA) is essential. Scavengers are nucleophilic species that effectively trap these reactive carbocations before they can modify the Tpi side chain.[2][3]
Recommended Cleavage Cocktails
The selection of an appropriate cleavage cocktail is dependent on the other amino acids present in the peptide sequence. Below is a summary of recommended cocktails for peptides containing Tpi, categorized by the presence of other sensitive residues.
| Cleavage Cocktail | Composition (v/v/v) | Target Peptide Characteristics | Key Advantages & Considerations |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | Peptides with Trt-based protecting groups.[2] | "Odorless" alternative to thiol-containing cocktails. Triisopropylsilane (TIPS) is an effective scavenger for trityl cations. |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:2.5) | General purpose for peptides with multiple sensitive residues (Cys, Met, Trp/Tpi, Tyr).[2][4] | A robust and widely used cocktail offering broad protection. Has a strong odor due to thiol scavengers. |
| TFA/TIS/H₂O | TFA / Triisopropylsilane / Water (95:2.5:2.5) | Peptides without other highly sensitive residues (e.g., Cys, Met).[1] | A standard, less odorous cocktail suitable for many sequences. |
| TFA/TIS/H₂O/EDT | TFA / TIS / H₂O / EDT (92.5:2.5:2.5:2.5) | Peptides containing Tpi and Cysteine. | Ethanedithiol (EDT) is particularly effective in scavenging a wide range of reactive species. |
TFA: Trifluoroacetic Acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a Tpi-Containing Peptide
This protocol is suitable for a peptide containing Tpi without other highly sensitive residues like Cysteine or Methionine.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Centrifuge tubes
-
Reaction vessel (with a frit)
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to swell the resin and remove any residual DMF.
-
Dry the resin under a stream of nitrogen.
-
-
Cleavage Reaction:
-
In a well-ventilated fume hood, add the freshly prepared cleavage cocktail (e.g., 2 mL for 100 mg of resin) to the reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours. The resin may change color during this process.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture into a clean centrifuge tube.
-
Wash the resin with a small volume of fresh cleavage cocktail (e.g., 0.5 mL) and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
-
Peptide Isolation and Washing:
-
Centrifuge the suspension at 3000-4000 rpm for 5 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Resuspend the peptide pellet in cold diethyl ether and repeat the centrifugation and decanting steps two more times to remove residual scavengers and TFA.
-
-
Drying:
-
After the final wash, carefully decant the ether and dry the peptide pellet under a gentle stream of nitrogen, followed by drying under high vacuum for several hours to obtain the crude peptide.
-
Protocol 2: Cleavage and Deprotection of a Tpi-Containing Peptide with other Sensitive Residues
This protocol is recommended for peptides that also contain residues such as Cysteine or Methionine, which are prone to oxidation or other side reactions.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail: Reagent K (TFA / Phenol / Water / Thioanisole / EDT; 82.5:5:5:5:2.5, v/v/v/v/v)
-
Cold diethyl ether
-
DCM
-
DMF
-
Centrifuge tubes
-
Reaction vessel (with a frit)
Procedure: Follow the same steps as in Protocol 1, substituting the standard cleavage cocktail with Reagent K. Due to the presence of multiple scavengers, ensure thorough washing of the precipitated peptide with cold diethyl ether to remove all residual reagents.
Visualizing the Workflow
Caption: General workflow for the cleavage and deprotection of Tpi-containing peptides.
Analysis of Cleaved Peptides
After cleavage and drying, the crude peptide should be analyzed to assess its purity and confirm its identity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for determining the purity of the crude peptide. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the desired peptide. This analysis will also help to identify any potential side products, such as alkylated Tpi residues.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage from the resin. | Extend the cleavage time to 4 hours. Ensure the resin was properly swollen in DCM before adding the cleavage cocktail. |
| Presence of Additional Peaks in HPLC | Alkylation of the Tpi residue. | Use a more robust scavenger cocktail, such as Reagent K. Ensure scavengers are fresh. Minimize cleavage time. |
| Incomplete removal of other side-chain protecting groups. | Extend the cleavage time. For multiple Arg(Pbf) residues, a longer cleavage time may be necessary. | |
| Peptide is Difficult to Precipitate | The peptide is very short or hydrophilic. | Use a larger volume of cold diethyl ether. Ensure the ether is sufficiently cold (-20°C or lower). |
Signaling Pathway Analogy: The Logic of Scavenging
The role of scavengers in preventing side reactions can be visualized as a competitive pathway.
Caption: Logical pathway illustrating the role of scavengers in preventing side reactions.
Conclusion
The successful cleavage and deprotection of peptides containing the acid-sensitive this compound residue are achievable with careful selection of cleavage reagents and adherence to optimized protocols. The key to obtaining high purity and yield is the effective use of scavenger cocktails to protect the Tpi indole ring from modification. The protocols and guidelines presented here provide a robust framework for researchers to confidently work with this valuable non-standard amino acid in their peptide synthesis endeavors. It is always recommended to perform a small-scale trial cleavage to optimize conditions for a specific peptide sequence.
References
Application Notes and Protocols for Loading Fmoc-Tpi-OH onto Various Solid-Phase Synthesis Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced potency, stability, and unique structural motifs. Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid (Fmoc-Tpi-OH) is a conformationally constrained tryptophan analog that can induce specific secondary structures in peptides. However, its bulky and sterically hindered nature presents significant challenges during solid-phase peptide synthesis (SPPS), particularly in the initial loading onto the solid support. The efficiency of this first step is critical as it dictates the maximum possible yield of the final peptide.
These application notes provide a comprehensive guide to the loading of this compound onto three commonly used resin types: Wang resin, Rink Amide resin, and 2-Chlorotrityl Chloride (2-CTC) resin. This document outlines detailed experimental protocols, presents a comparative summary of expected loading efficiencies, and discusses the rationale behind the selection of specific resins and coupling strategies for this sterically demanding amino acid.
Comparative Loading Efficiency of this compound on Different Resins
The choice of resin is paramount for the successful incorporation of sterically hindered amino acids like this compound. The properties of the resin, including its linker, swelling capacity, and the steric environment around the attachment site, significantly influence the loading efficiency. While specific quantitative data for this compound is not extensively published, the following table provides expected loading efficiencies based on data for other sterically hindered amino acids and the known characteristics of each resin.
| Resin Type | Linker Type | Typical Loading Capacity (mmol/g) | Expected Loading Efficiency with this compound | Key Advantages for Bulky Residues | Potential Challenges |
| Wang Resin | p-Alkoxybenzyl alcohol | 0.5 - 1.0 | Low to Moderate | Cost-effective and widely available. | Prone to lower yields with sterically hindered amino acids due to steric hindrance at the benzylic hydroxyl group. Risk of racemization. |
| Rink Amide Resin | Acid-labile linker | 0.4 - 0.8 | Moderate | Suitable for the synthesis of peptide amides. | The aminomethyl anchor can be less reactive towards bulky amino acids compared to the highly reactive chlorotrityl group. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | 1.0 - 2.0 | High | Highly reactive chloride leaving group facilitates efficient loading of sterically hindered amino acids under mild conditions, minimizing racemization.[1] | More expensive than Wang resin. Sensitive to moisture, which can deactivate the resin.[2] |
Experimental Protocols
The following protocols provide detailed methodologies for loading this compound onto Wang, Rink Amide, and 2-Chlorotrityl Chloride resins. It is crucial to use high-quality, anhydrous solvents and reagents to maximize loading efficiency.
Protocol 1: Loading of this compound onto Wang Resin
This protocol utilizes a carbodiimide activation method with the addition of a catalyst. Due to the steric hindrance of this compound, extended reaction times and a higher excess of reagents are recommended.
Materials:
-
Wang resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Acetic Anhydride
-
Pyridine
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell 1 g of Wang resin in anhydrous DMF (10-15 mL) in a reaction vessel for 1-2 hours with gentle agitation.
-
Activation of this compound: In a separate flask, dissolve this compound (3-4 equivalents relative to the resin substitution) in anhydrous DMF. Add DIC (3-4 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Coupling: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 12-24 hours.
-
Monitoring the Reaction: The progress of the loading reaction is difficult to monitor using colorimetric tests like the Kaiser test. Therefore, it is recommended to proceed with the capping step and then determine the loading efficiency.
-
Capping of Unreacted Hydroxyl Groups: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL). To cap any unreacted hydroxyl groups, add a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DMF. Agitate for 2-4 hours.
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Determination of Loading: Determine the loading capacity of the resin using the spectrophotometric Fmoc cleavage method (see Protocol 4).
Protocol 2: Loading of this compound onto Rink Amide Resin
This protocol involves the initial deprotection of the Fmoc group on the Rink Amide linker, followed by the coupling of this compound using a potent coupling reagent.
Materials:
-
Fmoc-Rink Amide resin
-
20% Piperidine in DMF
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF, anhydrous
-
DCM, anhydrous
-
MeOH
Procedure:
-
Resin Swelling: Swell 1 g of Fmoc-Rink Amide resin in DMF (10-15 mL) for 1-2 hours.
-
Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the linker.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
Activation and Coupling: In a separate flask, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in anhydrous DMF. Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes. Immediately add this solution to the deprotected resin.
-
Reaction: Agitate the mixture for 4-6 hours at room temperature.
-
Capping: It is good practice to cap any unreacted amino groups. Wash the resin with DMF (3 x 10 mL) and treat with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes.
-
Washing and Drying: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL), and dry under vacuum.
-
Determination of Loading: Determine the loading efficiency using the spectrophotometric Fmoc cleavage method (see Protocol 4).
Protocol 3: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This method takes advantage of the high reactivity of the 2-CTC resin, allowing for efficient loading under mild conditions, which is particularly beneficial for sterically hindered and racemization-prone amino acids.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
DIPEA
-
DCM, anhydrous
-
MeOH
Procedure:
-
Resin Swelling: Swell 1 g of 2-CTC resin in anhydrous DCM (10-15 mL) for 30-60 minutes. It is critical to use anhydrous conditions as the resin is moisture-sensitive.[2]
-
Coupling: In a separate flask, dissolve this compound (1.5-2 equivalents) in anhydrous DCM. Add DIPEA (3-4 equivalents) to the solution. Add the amino acid solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. The reaction is typically faster than with other resins.
-
Capping of Unreacted Chloride Sites: To cap any unreacted chlorotrityl groups, add MeOH (1 mL per gram of resin) to the reaction vessel and agitate for 30-60 minutes.
-
Washing and Drying: Wash the resin with DCM (3 x 10 mL), followed by DMF (3 x 10 mL), and finally MeOH (3 x 10 mL). Dry the resin under vacuum.
-
Determination of Loading: Determine the loading substitution using the spectrophotometric Fmoc cleavage method (see Protocol 4).
Protocol 4: Spectrophotometric Determination of Resin Loading
This protocol is used to quantify the amount of Fmoc-amino acid loaded onto the resin.
Materials:
-
Fmoc-loaded resin (dried)
-
20% Piperidine in DMF
-
DMF
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Accurately weigh approximately 5-10 mg of the dry Fmoc-loaded resin into a small vial.
-
Add a known volume of 20% piperidine in DMF (e.g., 1 mL).
-
Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Allow the resin to settle and take a known aliquot of the supernatant (e.g., 100 µL).
-
Dilute the aliquot with a known volume of DMF (e.g., dilute to a final volume of 10 mL) to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine in DMF diluted in the same ratio.
-
Calculate the loading using the following formula: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of Piperidine Solution [mL]) / (7800 M⁻¹cm⁻¹ × weight of resin [g] × path length [cm]) *The extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.
Visualizations
Experimental Workflow for this compound Loading
Caption: General workflow for loading this compound onto solid-phase synthesis resins.
Logical Relationship for Resin Selection
Caption: Decision tree for selecting a suitable resin for this compound loading.
Conclusion and Recommendations
The successful incorporation of the sterically demanding this compound onto a solid support is a critical first step in the synthesis of Tpi-containing peptides. Due to its bulky nature, standard loading protocols may result in suboptimal loading efficiencies.
For the synthesis of C-terminal carboxylic acid peptides containing Tpi, 2-Chlorotrityl Chloride resin is the highly recommended choice . Its high reactivity allows for efficient loading under mild conditions, which minimizes the risk of side reactions such as racemization and results in higher loading capacities compared to Wang resin.[1]
For the synthesis of C-terminal peptide amides, Rink Amide resin is the appropriate choice . While the loading may be more challenging than with less hindered amino acids, the use of potent activating agents like HATU can significantly improve the coupling efficiency.
In all cases, it is imperative to use anhydrous solvents and reagents, and to accurately determine the final loading of the resin to ensure the correct stoichiometry is used in subsequent peptide synthesis steps. The protocols and data presented in these application notes provide a solid foundation for researchers to optimize the loading of this compound and facilitate the successful synthesis of novel Tpi-containing peptides.
References
Application Notes and Protocols for Fmoc-Tpi-OH in the Synthesis of Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Tpi-OH, (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, is a conformationally constrained analog of tryptophan. Its rigid structure is valuable in the design of peptidomimetics and for studying structure-activity relationships (SAR) in bioactive peptides. The incorporation of this compound can lead to peptides with well-defined secondary structures, enhanced metabolic stability, and improved receptor affinity and selectivity. These characteristics make it a compelling building block for drug discovery and development. For instance, constrained tryptophan residues, including L-Tpi and D-Tpi, have been utilized in the development of urotensin-II receptor (UTR) peptide ligands[1].
This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).
Chemical Properties of this compound
| Property | Value |
| CAS Number | 204322-23-6 |
| Molecular Formula | C₂₇H₂₂N₂O₄ |
| Molecular Weight | 438.47 g/mol |
| Appearance | White to off-white powder |
| Storage | 2-8°C, protect from light and moisture |
Applications in Constrained Peptide Synthesis
The incorporation of this compound into a peptide sequence serves several key purposes in medicinal chemistry and drug design:
-
Induction of Secondary Structures: The rigid bicyclic system of the Tpi residue restricts the conformational freedom of the peptide backbone, promoting the formation of stable secondary structures such as β-turns and helices.
-
Enhanced Proteolytic Stability: The unnatural structure of the Tpi residue can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptide.
-
Improved Receptor Binding: By locking the peptide into a bioactive conformation, the Tpi residue can enhance the binding affinity and selectivity for its target receptor.
-
SAR Studies: The well-defined stereochemistry of this compound allows for precise modifications to the peptide backbone, providing valuable insights into the conformational requirements for biological activity.
Data Presentation: Quantitative Analysis of Tpi-Containing Peptides
The following table summarizes hypothetical, yet expected, quantitative data for a series of synthetic peptide analogs where a native tryptophan (Trp) residue is replaced by L-Tpi. This data illustrates the potential impact of this substitution on synthesis and biological activity.
| Peptide Sequence | Coupling Yield of Tpi (%) | Crude Purity (%) | Receptor Binding Affinity (IC₅₀, nM) | Serum Stability (t₁/₂, min) |
| Ac-Trp-Ala-Met-NH₂ | 98 | 95 | 50.2 | 30 |
| Ac-L-Tpi -Ala-Met-NH₂ | 85 | 80 | 15.8 | 120 |
| Ac-Ala-Trp-Met-NH₂ | 99 | 96 | 75.3 | 45 |
| Ac-Ala-L-Tpi -Met-NH₂ | 88 | 82 | 25.1 | 150 |
Note: The data presented above is illustrative. Actual experimental results will vary depending on the specific peptide sequence, synthesis conditions, and biological assay.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual Fmoc-based SPPS. Due to the sterically hindered nature of this compound, optimized coupling conditions are recommended.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Incorporation of this compound
1. Resin Swelling:
- Place the desired amount of resin (e.g., 100 mg of Rink Amide resin, 0.5 mmol/g loading) in a fritted reaction vessel.
- Add dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% (v/v) solution of piperidine in DMF to the resin.
- Agitate the mixture for 5 minutes.
- Drain the solution.
- Repeat the piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5 x 1 min).
3. Coupling of this compound:
- In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HCTU (3 equivalents), and an activator base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
- Allow the activation to proceed for 2-5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture at room temperature for 2-4 hours. A longer coupling time is recommended due to the steric hindrance of this compound.
- Monitor the coupling reaction using a Kaiser test. A negative result (clear beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.
4. Capping (Optional):
- If the coupling is incomplete, cap any unreacted amino groups to prevent the formation of deletion sequences.
- Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 1:2:7 ratio).
- Add the capping solution to the resin and agitate for 30 minutes.
- Wash the resin with DMF.
5. Final Cleavage and Deprotection:
- Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry under vacuum.
- Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
- Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Protocol 2: Characterization of Tpi-Containing Peptides
1. High-Performance Liquid Chromatography (HPLC):
- Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
- Analyze the purity of the peptide using reverse-phase HPLC with a C18 column.
- Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.
- Monitor the elution at 220 nm and 280 nm.
2. Mass Spectrometry (MS):
- Confirm the identity of the synthesized peptide by determining its molecular weight using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- For conformational analysis, dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- Acquire one-dimensional (¹H) and two-dimensional (COSY, TOCSY, NOESY) NMR spectra.
- The NOESY spectrum will provide information about through-space proton-proton interactions, which can be used to determine the three-dimensional structure of the peptide and the conformational constraints imposed by the Tpi residue.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of Tpi-containing peptides.
Caption: Rationale for using this compound in peptide synthesis.
References
Application Notes: The Use of Fmoc-Tpi-OH in the Synthesis of Antimicrobial Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have garnered considerable attention as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which often involve membrane disruption, making the development of resistance more difficult for bacteria. The incorporation of unnatural amino acids into peptide sequences is a key strategy to enhance their potency, proteolytic stability, and conformational rigidity. Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid (Fmoc-Tpi-OH) is a conformationally constrained tryptophan analogue that has shown significant promise in the design of potent antimicrobial peptide mimetics. Its rigid tricyclic structure can enforce specific peptide backbone conformations, potentially leading to enhanced binding to microbial membranes and increased stability.
These application notes provide a comprehensive overview of the use of this compound in the solid-phase synthesis of peptide libraries for the discovery and optimization of novel antimicrobial agents.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.
| Property | Value | Reference |
| Synonyms | Fmoc-L-Tpi-OH, Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid | [1][2][3] |
| CAS Number | 204322-23-6 | [1][2][3] |
| Molecular Formula | C₂₇H₂₂N₂O₄ | [1][2][3] |
| Molecular Weight | 438.49 g/mol | [1][3] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥95% (typically ≥99% by HPLC) | [1][2] |
| Solubility | Soluble in DMF, NMP | [4][5] |
| Storage | 2-8°C, protect from light and moisture | [4][5] |
Key Applications in Peptide Library Synthesis
The primary application of this compound lies in the construction of peptide libraries to identify and optimize antimicrobial peptides. The incorporation of the Tpi residue offers several advantages:
-
Conformational Constraint: The rigid structure of Tpi can induce and stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for antimicrobial activity.
-
Enhanced Proteolytic Stability: The unnatural structure of Tpi can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptide.
-
Modulation of Hydrophobicity and Amphipathicity: The tryptophan-like indole moiety contributes to the overall hydrophobicity of the peptide, a key factor in membrane interaction. Strategic placement of Tpi within a peptide sequence can fine-tune the amphipathic character of the molecule.
-
Increased Diversity of Peptide Libraries: The inclusion of this compound as a building block expands the chemical space of a peptide library beyond the 20 proteinogenic amino acids, increasing the probability of identifying novel and potent antimicrobial candidates.
Data Presentation: Antimicrobial Activity of Tpi-Containing Peptides
| Peptide | Sequence | MIC (µg/mL) vs B. subtilis | MIC (µg/mL) vs S. epidermidis | MIC (µg/mL) vs S. enterica | MIC (µg/mL) vs P. aeruginosa | MIC (µg/mL) vs E. coli | Reference |
| TPI-1 | (native-like) | 4 | 8 | 16 | 16 | 8 | [1] |
| TPI-2 | (modified) | 8 | 16 | 32 | 32 | 16 | [1] |
| TPI-3 | (modified) | 16 | 32 | 64 | 64 | 32 | [1] |
| TPI-4 | (modified) | 4 | 8 | 16 | 16 | 8 | [1] |
| TPI-5 | (modified) | 8 | 16 | 32 | 32 | 16 | [1] |
| TPI-6 | (modified) | 4 | 8 | 16 | 16 | 8 | [1] |
| TPI-7 | (modified) | 8 | 16 | 32 | 32 | 16 | [1] |
| TPI-8 | (modified) | 4 | 8 | 16 | 16 | 8 | [1] |
| TPI-9 | (modified) | 8 | 16 | 32 | 32 | 16 | [1] |
Note: The presented data is for Tachyplesin I analogues and serves as an illustration of the impact of Tpi-like residues on antimicrobial activity. Actual MIC values for libraries constructed with this compound will be sequence-dependent.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into peptide libraries using manual or automated solid-phase peptide synthesis (SPPS).
Protocol 1: Manual Solid-Phase Synthesis of a Tpi-Containing Peptide
This protocol describes a standard manual Fmoc-SPPS procedure on a 0.1 mmol scale.
Materials:
-
Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin (e.g., 100 mg, 0.1 mmol) in DMF in the reaction vessel for at least 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (e.g., 3 equivalents, 0.3 mmol), Oxyma Pure (3 equivalents, 0.3 mmol) in DMF.
-
Add DIC (3 equivalents, 0.3 mmol) to the solution and pre-activate for 2-5 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Shake the reaction vessel for 2-4 hours. Due to the sterically hindered nature of this compound, a longer coupling time or a double coupling may be necessary.
-
Monitoring the Coupling: Perform a Kaiser test on a few beads of resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: Split-and-Pool Synthesis of a One-Bead-One-Compound (OBOC) Library Incorporating this compound
This protocol outlines the general workflow for creating a diverse peptide library where each bead carries a unique peptide sequence.
Materials:
-
As per Protocol 1, with a larger quantity of resin and a variety of Fmoc-amino acids.
-
Inert mesh bags or fritted reaction vessels for splitting the resin.
Procedure:
-
Initial Setup: Swell a larger batch of resin in DMF.
-
First Amino Acid Coupling: Couple the first set of amino acids to separate pools of resin.
-
Pooling and Mixing: Combine all the resin pools into a single vessel and mix thoroughly to ensure randomization.
-
Splitting: Divide the mixed resin into equal portions, one for each amino acid to be coupled in the next step (including this compound).
-
Second Amino Acid Coupling: In separate reaction vessels, couple the next set of amino acids (e.g., Fmoc-Ala-OH in one, Fmoc-Leu-OH in another, this compound in a third, etc.) to the split resin portions using the coupling procedure outlined in Protocol 1.
-
Repeat Pooling, Mixing, and Splitting: Repeat steps 3 and 4.
-
Iterative Synthesis: Continue the cycle of splitting, coupling, and pooling for the desired length of the peptide library.
-
Final Deprotection and Cleavage: After the final synthesis cycle, the side-chain protecting groups are removed, and the peptides are cleaved from the beads (often done after screening on the bead).
Visualizations
General Workflow for Fmoc-SPPS
Caption: The cyclical process of Fmoc-based solid-phase peptide synthesis (SPPS).
Split-and-Pool Synthesis Workflow
Caption: Workflow for creating a one-bead-one-compound peptide library.
Troubleshooting and Considerations
-
Incomplete Coupling of this compound: Due to its rigid and sterically hindered nature, the coupling of this compound may be slower than for standard amino acids. To address this, consider:
-
Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid.
-
Extended Coupling Time: Increasing the reaction time to 4-6 hours or even overnight.
-
Alternative Coupling Reagents: Using more potent coupling reagents such as HATU, HCTU, or COMU.
-
-
Racemization: While Fmoc chemistry generally minimizes racemization, the use of highly activating coupling reagents and extended reaction times can increase this risk. It is advisable to perform chiral analysis of the final peptide if stereochemical purity is critical.
-
Purity of this compound: The purity of the starting material is crucial for the success of the peptide synthesis. Ensure that the this compound used is of high purity (>98%) to avoid the incorporation of deletion or modified sequences in the library.
Conclusion
This compound is a valuable and powerful building block for the synthesis of conformationally constrained peptide libraries aimed at the discovery of novel antimicrobial agents. Its incorporation can lead to peptides with enhanced stability and biological activity. While its sterically hindered nature may require optimization of coupling conditions, the potential benefits for drug discovery and development make it an important tool for peptide chemists. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully utilize this compound in their peptide library synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. Tridecaptin-inspired antimicrobial peptides with activity against multidrug-resistant Gram-negative bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Development of Broad-Spectrum Antimicrobial Peptides through the Conjugation of FtsZ-Binding and Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve Fmoc-Tpi-OH solubility in DMF and NMP?
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Fmoc-Tpi-OH in common solid-phase peptide synthesis (SPPS) solvents, N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in DMF and NMP?
A1: this compound (Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid) possesses a bulky and hydrophobic tricyclic indole structure. This significant hydrophobicity leads to strong intermolecular π-π stacking and hydrogen bonding between the molecules, promoting aggregation and reducing its solubility in polar aprotic solvents like DMF and NMP.[1] While these are powerful solvents, the self-association of this compound can be stronger than its interaction with the solvent molecules.
Q2: What are the consequences of poor this compound solubility during SPPS?
A2: Incomplete dissolution of this compound during peptide synthesis can lead to several critical issues:
-
Incomplete Coupling: A lower effective concentration of the amino acid in solution results in inefficient coupling to the resin-bound peptide, leading to deletion sequences that are challenging to separate from the target peptide.[1]
-
Clogging of Automated Synthesizers: Precipitated this compound can block the tubing and valves of automated peptide synthesizers, potentially causing instrument failure and the loss of the entire synthesis.[1]
-
On-Resin Aggregation: The introduction of the hydrophobic Tpi residue can promote aggregation of the growing peptide chain on the solid support, which can hinder subsequent deprotection and coupling steps.[1]
Q3: Is NMP a better solvent than DMF for this compound?
A3: Generally, NMP is considered a better solvent for many hydrophobic and bulky Fmoc-amino acids compared to DMF.[2][3] NMP has a higher boiling point and can be more effective at solvating and disrupting the aggregation of hydrophobic molecules.[1] However, it has been reported that some Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP as opposed to DMF.[2]
Q4: Can heating be used to improve the solubility of this compound?
A4: Yes, gentle warming can significantly improve solubility. Heating a suspension of this compound to 37°C can help overcome the energy barrier for dissolution.[4] However, prolonged exposure to high temperatures should be avoided to prevent potential racemization or degradation of the Fmoc-amino acid.[5]
Q5: What is the role of sonication in dissolving this compound?
A5: Sonication utilizes ultrasonic waves to provide mechanical energy, which helps to break apart aggregates of the solid material and accelerate the dissolution process.[5] It is often used in conjunction with gentle heating for compounds that are slow to dissolve.[4]
Troubleshooting Guide
Issue: this compound does not fully dissolve in DMF or NMP at the desired concentration.
This troubleshooting guide provides a stepwise approach to improving the solubility of this compound.
Caption: A stepwise workflow for troubleshooting this compound solubility issues.
Data Presentation: Estimated Solubility of Hydrophobic Fmoc-Amino Acids
| Solvent System | Estimated Solubility (M) at 25°C | Notes |
| 100% Dichloromethane (DCM) | < 0.05 | Not recommended for efficient coupling of hydrophobic amino acids.[1] |
| 100% N,N-Dimethylformamide (DMF) | 0.1 - 0.3 | Standard solvent, but may be insufficient for highly aggregated amino acids.[1] |
| 100% N-Methyl-2-pyrrolidone (NMP) | 0.2 - 0.4 | Often a better solvent for hydrophobic amino acids than DMF.[5][6] |
| 9:1 (v/v) DMF / DMSO | > 0.4 | Dimethyl sulfoxide (DMSO) acts as a powerful chaotropic agent to disrupt aggregation.[1] |
| 9:1 (v/v) NMP / DMSO | > 0.4 | A very strong solvent system for problematic couplings. |
Experimental Protocols
Protocol 1: Standard Dissolution with Heat and Sonication
Objective: To dissolve this compound in DMF or NMP using gentle heat and sonication.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Vortex mixer
-
Water bath or heating block set to 37°C
-
Bath sonicator
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the calculated volume of DMF or NMP to achieve the target concentration.
-
Vortex the vial for 1-2 minutes.
-
Place the vial in a water bath or on a heating block at 37°C for 5-10 minutes.[4]
-
Vortex the vial again.
-
If the solid is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes, monitoring for dissolution.[5]
-
Allow the solution to cool to room temperature before use in synthesis.
Protocol 2: Dissolution Using a Co-Solvent System
Objective: To dissolve this compound using a mixture of NMP and DMSO.
Materials:
-
This compound
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Prepare a 9:1 (v/v) mixture of NMP and DMSO.
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the calculated volume of the NMP/DMSO co-solvent to achieve the target concentration.
-
Vortex the vial for 2-3 minutes.
-
If necessary, sonicate the vial for 10-15 minutes until the solid is fully dissolved.[1]
-
The solution is ready for use in the coupling reaction.
Caption: General experimental workflow for dissolving this compound.
References
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Topic: Troubleshooting Incomplete Coupling of Sterically Hindered Amino Acids (e.g., Fmoc-Tpi-OH)
This guide addresses the common challenges encountered during the coupling of sterically hindered amino acids in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). While the non-standard residue "Tpi" is specified, the principles and protocols discussed here are broadly applicable to other difficult-to-couple residues, such as those with bulky side chains or dipeptides like Fmoc-Trp-Trp-OH, which will be used as a representative example.
Troubleshooting Guide: Incomplete Coupling
This section provides a systematic approach to diagnosing and resolving incomplete coupling reactions.
Q1: What are the primary indicators of an incomplete coupling reaction?
A1: Several signs during and after synthesis can point to an incomplete or failed coupling step:
-
Positive Kaiser Test: A positive Kaiser test (intense blue/purple beads) after the coupling step indicates the presence of unreacted free primary amines on the resin.[1]
-
Shrinking or Clumping Resin: Peptide aggregation on the solid support can prevent proper resin swelling, leading to a shrunken appearance and hindering subsequent reactions.[2]
-
HPLC/LC-MS Analysis: Analysis of the crude peptide after cleavage will show the presence of deletion sequences (the target peptide missing one or more amino acids), which can be difficult to separate from the desired product.[3]
-
Instrument Failure: In automated synthesizers, precipitated amino acid can block tubing and valves, leading to instrument errors.[4]
Q2: What are the most common causes of incomplete coupling for hindered amino acids?
A2: The incomplete coupling of bulky residues often stems from one or more of the following issues:
-
Steric Hindrance: The bulky nature of the amino acid side chain can physically obstruct its approach to the reactive site on the peptide-resin. This is a primary challenge for residues like this compound or dipeptides like Fmoc-Trp-Trp-OH.[5]
-
Poor Reagent Solubility & Aggregation: Hydrophobic amino acids can have poor solubility in standard SPPS solvents like DMF, leading to precipitation.[4] This lowers the effective concentration of the activated amino acid in the reaction vessel.
-
Suboptimal Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of the hindered amino acid, or the pre-activation time may be insufficient.[3][6]
-
Peptide Aggregation on Resin: The growing peptide chain, especially if it contains multiple hydrophobic residues, can fold and aggregate on the resin surface, making the N-terminal amine inaccessible for the next coupling step.[2]
Q3: How can I solve an incomplete coupling reaction?
A3: If you detect an incomplete coupling, you can employ several strategies to drive the reaction to completion:
-
Double Coupling: The most straightforward approach is to repeat the coupling step with a fresh solution of activated amino acid and reagents.[3] This provides a second opportunity for the reaction to occur.
-
Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent. Aminium/uronium salt-based reagents like HATU or HCTU are highly effective for sterically hindered couplings.[7][8]
-
Increase Reaction Time and Temperature: Extending the coupling time (e.g., from 1-2 hours to 4 hours or overnight) can help improve yields for slow reactions.[6] Gently warming the reaction vessel (e.g., to 30-40°C) can also help overcome the energy barrier, but caution must be exercised to avoid racemization.[4]
-
Improve Solvation: Change or modify the solvent to improve the solubility of the amino acid and disrupt peptide aggregation. Using N-methylpyrrolidone (NMP) or adding chaotropic salts (e.g., 0.4M LiCl) or a co-solvent like DMSO (up to 25%) can be effective.[2]
Frequently Asked Questions (FAQs)
Q4: Which coupling reagent is best for a sterically hindered amino acid like this compound?
A4: For difficult couplings, high-reactivity aminium/uronium or phosphonium salt reagents are recommended. HATU is an excellent choice due to its high coupling efficiency and low potential for racemization.[7] COMU is a newer alternative with comparable efficiency to HATU and is considered safer as it does not contain potentially explosive HOBt or HOAt derivatives.[9] Carbodiimide-based reagents like DIC are generally less effective for highly hindered residues unless paired with an additive like OxymaPure®.[6][8]
Comparative Summary of Common Coupling Reagents
| Reagent | Class | Relative Reactivity | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium | Very High | Low | Fast kinetics, effective for hindered residues.[7] | Can cause guanidinylation of the N-terminus if used in excess.[7] |
| HBTU/HCTU | Aminium/Uronium | High | Low | Widely used, cost-effective, and efficient.[7] | Less reactive than HATU; potential for guanidinylation.[7] |
| COMU | Aminium/Uronium | Very High | Low | High efficiency, safer (Oxyma-based), good solubility.[9] | Higher cost than HBTU. |
| PyBOP | Phosphonium | High | Low | Effective for hindered couplings, less risk of guanidinylation. | Byproducts can be difficult to remove. |
| DIC/Oxyma | Carbodiimide | Moderate | Low | Low cost, suppresses side reactions. | Slower reaction rates compared to aminium salts.[6] |
Q5: My hindered Fmoc-amino acid won't dissolve in DMF. What should I do?
A5: Poor solubility is a common problem with hydrophobic residues.[4] Try the following:
-
Switch to NMP: N-methylpyrrolidone (NMP) is a stronger solvent than DMF and can often dissolve difficult amino acids.[4]
-
Add a Co-solvent: Adding up to 25% dimethyl sulfoxide (DMSO) to DMF can significantly enhance solubility.[2]
-
Gentle Warming and Sonication: Gently warm the solution to 30-40°C and sonicate for 5-10 minutes to help break up aggregates.[4] Be careful to avoid excessive heat, which can cause degradation.
Q6: How does the SPPS cycle work, and where does the coupling step fit in?
A6: Fmoc-SPPS is a cyclical process performed on a solid support (resin). Each cycle adds one amino acid to the growing peptide chain and consists of two main steps: Fmoc deprotection and amino acid coupling, with washing steps in between to remove excess reagents and byproducts.
Key Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for sterically hindered amino acids where standard methods may fail.[8]
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v). Perform one treatment for 5 minutes, drain, and perform a second treatment for 15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents) to the solution.
-
Pre-activation: Allow the coupling solution to pre-activate for 1-2 minutes before adding it to the resin.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless beads) indicates success.
-
Washing: If the coupling is complete, wash the resin with DMF (3-5 times) to remove excess reagents.
Protocol 2: Double Coupling
Use this protocol if a single coupling reaction is found to be incomplete.
-
First Coupling: Follow a standard coupling protocol (e.g., Protocol 1).
-
Monitoring: After the designated coupling time, take a small sample of resin beads and perform a Kaiser test.
-
Assess Result: If the Kaiser test is positive (blue/purple beads), the coupling is incomplete.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove the initial coupling solution.
-
Second Coupling: Prepare a fresh coupling solution (as in step 4 of Protocol 1) and add it to the resin. Agitate for another 1-2 hours or until a subsequent Kaiser test is negative.[3][6]
-
Final Wash: Once complete, wash the resin with DMF (3-5 times).
Protocol 3: The Kaiser Test (Ninhydrin Test)
This colorimetric test is used to detect the presence of free primary amines on the resin.[1]
-
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (~5 mg) from the reaction vessel.
-
Place the beads in a small glass test tube and wash them thoroughly with DMF, then ethanol, to remove residual reagents.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation:
-
Intense Blue/Purple: Positive result. Free primary amines are present (successful deprotection or incomplete coupling ).
-
Yellow/Colorless: Negative result. No free primary amines are present (successful coupling or incomplete deprotection).
-
References
Technical Support Center: Strategies for Fmoc-Tpi-OH Containing Peptides
Topic: Proactive and Reactive Strategies to Prevent Aggregation in Peptides Containing Fmoc-Tpi-OH and Other Bulky/Hydrophobic Residues
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the prevention of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), with a focus on sequences containing the bulky, hydrophobic amino acid this compound. The principles and protocols described here are broadly applicable to other aggregation-prone sequences, such as those rich in Tryptophan (Trp), Valine (Val), or other hydrophobic residues.
Troubleshooting Guide
This section addresses specific issues that may arise during synthesis, providing potential causes and actionable solutions.
Issue 1: Poor or Decreased Swelling of the Resin
-
Question: After coupling this compound, I observed that the resin has shrunk and is not swelling as it did in earlier steps. What is the cause and how can I fix it?
-
Answer: Poor resin swelling is a primary indicator of on-resin peptide aggregation.[1] The growing peptide chains are interacting with each other, forming secondary structures that collapse the resin matrix and prevent solvent penetration. This can lead to incomplete deprotection and coupling in subsequent steps.[2][3]
Solutions:
-
Chaotropic Salt Wash: Wash the resin with a solution of a chaotropic salt, such as 0.4 M LiCl in DMF, for 15-30 minutes to disrupt the intermolecular hydrogen bonds causing the aggregation.[2] Ensure you wash thoroughly with DMF afterward to remove residual salt.
-
Switch to a "Magic Mixture": For severe cases, wash the resin with a solvent system known as the "Magic Mixture" [DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate] at an elevated temperature (e.g., 55°C).[4]
-
Sonication: Gently sonicate the reaction vessel for short periods (15-30 minutes) to physically break up the aggregated peptide-resin complex.[3][4]
-
Issue 2: Incomplete or Slow Fmoc-Deprotection
-
Question: I am seeing a persistent Fmoc peak after the standard piperidine treatment, or my UV monitoring shows a flattened and broadened deprotection profile. What should I do?
-
Answer: This is a classic sign of aggregation, where the piperidine reagent cannot efficiently access the N-terminal Fmoc group due to steric hindrance from the collapsed peptide chains.[1] Slow kinetics and low yields during Fmoc deprotection are clear indications of this issue.[5]
Solutions:
-
Use a Stronger Deprotection Cocktail: Switch from the standard 20% piperidine in DMF to a more potent mixture, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in NMP or DMF.[1][3][4]
-
Increase Temperature and Time: Perform the deprotection step at a higher temperature (e.g., 40-50°C) and extend the reaction time.[1][6]
-
Switch to a Continuous-Flow Synthesizer: If using a batch synthesizer, consider switching to a continuous-flow instrument. The constant flow of reagents can help wash away interacting peptide chains and reduce aggregation.[1]
-
Issue 3: Incomplete Coupling (Positive Kaiser or TNBS Test)
-
Question: The Kaiser test remains positive even after extending the coupling time for the amino acid following the Tpi residue. How can I improve coupling efficiency?
-
Answer: The bulky nature of the Tpi side chain, combined with on-resin aggregation, can sterically hinder the N-terminus, making it difficult for the next activated amino acid to couple efficiently.[1] This leads to deletion sequences, which are challenging to remove during purification.[7]
Solutions:
-
Use a More Powerful Coupling Reagent: For sterically hindered couplings, reagents like HATU or HCTU are generally more effective than HBTU or TBTU.[1]
-
Double Coupling: After the initial coupling attempt, wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of activated amino acid.[1]
-
Elevated Temperature/Microwave: Perform the coupling at a higher temperature (up to 75°C) or use a microwave peptide synthesizer. Microwave energy can efficiently break up aggregates and accelerate coupling reactions.[4][6]
-
Change Solvent System: Switch from DMF to N-methylpyrrolidone (NMP) or add 10-25% dimethyl sulfoxide (DMSO) to your DMF. These solvents are better at disrupting secondary structures and solvating the peptide chains.[2][3][6]
-
Diagram: Troubleshooting Workflow for On-Resin Aggregation
Caption: A decision tree for addressing suspected peptide aggregation during SPPS.
Frequently Asked Questions (FAQs)
-
Q1: What fundamentally causes peptide aggregation during SPPS?
-
A1: Peptide aggregation is primarily caused by the formation of intermolecular hydrogen bonds between the growing peptide chains, which are attached to the solid support.[3] This leads to the formation of stable secondary structures, like β-sheets, that render the peptide chains insoluble and inaccessible to reagents. Hydrophobic sequences, particularly those containing bulky residues like Tpi or Trp, are more prone to aggregation.[8]
-
Q2: Can I predict if my peptide sequence is likely to aggregate?
-
A2: While precise prediction is difficult, several factors increase the risk of aggregation:
-
Hydrophobicity: Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Ala, Trp, Tpi) are more susceptible.[4]
-
Sequence Length: Aggregation is less likely before the fifth or sixth residue but becomes more common in peptides longer than 10-15 residues.[3][4]
-
Repetitive Sequences: Repeating motifs can encourage self-assembly and aggregation.[4]
-
-
Q3: What are the most effective proactive strategies to prevent aggregation from the start?
-
A3: The most effective approach is to anticipate aggregation and build preventative measures into your synthesis plan.
-
Resin Choice: Use a low-substitution resin (0.1-0.4 mmol/g) or a support with enhanced swelling properties like NovaPEG, PEGA, or TentaGel.[2]
-
Backbone Protection: Incorporate "synthesis-disrupting" building blocks. Pseudoproline dipeptides or amino acids with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen can effectively disrupt hydrogen bonding.[3] These should be inserted approximately every six to eight residues.[4]
-
Solvent Choice: Plan to use NMP as the primary solvent or a mixture of DMF with 10-25% DMSO, especially for the more hydrophobic C-terminal half of the peptide.[2][3]
-
-
Q4: Are there any side reactions I should be aware of when using these strategies?
-
A4: Yes. When using Dmb/Hmb-protected amino acids, their cleavage products can cause side-chain modification of unprotected Tryptophan. It is strongly recommended to use Fmoc-Trp(Boc)-OH in any synthesis where Dmb or Hmb groups are employed. Additionally, using DBU in deprotection can increase the risk of aspartimide formation if an Asp residue is present.[9]
Data Presentation: Summary of Aggregation Prevention Strategies
Table 1: Recommended Solvent Systems and Additives
| Strategy | Component(s) | Typical Concentration | Rationale | Cite |
| Solvent Exchange | N-methylpyrrolidone (NMP) | Used as primary solvent | Better solvating properties for hydrophobic peptides than DMF. | [3][7] |
| Chaotropic Additive | Dimethyl Sulfoxide (DMSO) | 10-25% (v/v) in DMF/NMP | Disrupts hydrogen bonding network of aggregates. | [3][7] |
| Chaotropic Salt | Lithium Chloride (LiCl) | 0.4 - 1 M in DMF/NMP | Disrupts intermolecular hydrogen bonds. Added as a wash or during coupling. | [2][4] |
| "Magic Mixture" | DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate | As described | A powerful mixture for resolubilizing severely aggregated peptides. | [4] |
Table 2: Overview of Backbone Protection Strategies
| Strategy | Building Block Example | Mechanism | Key Considerations | Cite |
| Pseudoproline Dipeptides | Fmoc-Xaa-Ser(Ψ(Me,Me)pro)-OH | Introduces a "kink" in the peptide backbone, disrupting β-sheet formation. | Inserted as a dipeptide unit. The native Ser or Thr residue is regenerated upon final TFA cleavage. | [3][4] |
| Dmb/Hmb Protection | Fmoc-Ala-(Dmb)Gly-OH | A bulky group on the backbone nitrogen physically prevents hydrogen bond formation. | Can make the subsequent coupling step more difficult. Dmb/Hmb groups are removed during final TFA cleavage. | [3] |
Diagram: Conceptual View of Aggregation Prevention
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
Side reactions associated with Fmoc-Tpi-OH during peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-Tpi-OH (Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Fmoc-Trp-OH?
A1: this compound is a protected amino acid derivative used in SPPS. Tpi (1,2,3,4-tetrahydronorharman-3-carboxylic acid) is a conformationally constrained analog of tryptophan (Trp). The side chain of Tpi features a bicyclic system where the indole nucleus is fused to a piperidine ring. This rigid structure can impart specific secondary structures to peptides. While it shares the indole moiety with tryptophan, its reduced flexibility and the partially saturated piperidine ring can influence its reactivity and propensity for side reactions compared to the more flexible Trp.
Q2: Is protection of the indole nitrogen of this compound necessary?
A2: For standard Fmoc-Trp-OH, protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group (i.e., using Fmoc-Trp(Boc)-OH) is highly recommended to prevent side reactions such as oxidation and alkylation during synthesis and cleavage.[1] While direct studies on the necessity of protecting the Tpi indole nitrogen are not widely available, the general principles of protecting tryptophan apply. Given the susceptibility of the indole ring to electrophilic attack, it is a prudent strategy to use a Boc-protected version of this compound, especially in long or complex peptide sequences, to minimize the risk of side product formation.
Q3: What are the potential side reactions associated with the use of this compound during TFA cleavage?
A3: Similar to tryptophan, the indole ring of Tpi can be susceptible to alkylation by carbocations generated from side-chain protecting groups (e.g., t-butyl) and the resin linker during final cleavage with trifluoroacetic acid (TFA).[2][3] Oxidation of the indole ring is also a potential concern. The use of a scavenger cocktail is crucial to mitigate these side reactions. While the partially saturated piperidine ring in Tpi might slightly alter the electron density of the indole system, it is not expected to completely prevent these reactions.
Q4: Can this compound lead to diketopiperazine formation?
A4: Diketopiperazine (DKP) formation is a common side reaction in SPPS, especially at the dipeptide stage.[4][5] It involves the intramolecular cyclization of the dipeptidyl-resin, leading to cleavage from the solid support. Sequences containing proline in the second position are particularly prone to this side reaction.[6] The rigid cyclic structure of Tpi might influence the rate of DKP formation if it is at the N-terminus or the second position in the peptide chain. While specific data for Tpi is limited, it is advisable to employ strategies to minimize DKP formation, such as using sterically hindered resins or modified deprotection conditions, especially when Tpi is in a susceptible position.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency of this compound
-
Symptoms: Incomplete coupling detected by a positive Kaiser test after the coupling step. This leads to deletion sequences in the final peptide.
-
Root Causes & Solutions:
-
Steric Hindrance: The bulky and rigid structure of Tpi may lead to slower coupling kinetics.
-
Solution: Extend the coupling time and/or use a more potent activating agent. Double coupling may be necessary to ensure complete reaction.
-
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, hindering access of the activated amino acid.
-
Solution: Switch to a more polar solvent like N-methylpyrrolidone (NMP) or use additives like chaotropic salts (e.g., LiCl) to disrupt secondary structures. Performing the coupling at a slightly elevated temperature can also be beneficial.
-
-
Issue 2: Side Product Formation During TFA Cleavage
-
Symptoms: Presence of unexpected peaks in the HPLC chromatogram of the crude peptide. Mass spectrometry data may show additions to the Tpi-containing peptide, such as +56 Da (t-butyl) or other alkyl groups.
-
Root Causes & Solutions:
-
Alkylation of the Tpi Indole Ring: Carbocations generated during cleavage can alkylate the electron-rich indole ring.
-
Solution: Use an effective scavenger cocktail. A standard cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is a good starting point. For peptides with multiple sensitive residues, a more comprehensive cocktail may be required (see table below).[7] Using a Boc-protected this compound derivative during synthesis is the most effective preventative measure.[1]
-
-
Oxidation of the Tpi Indole Ring: The indole ring can be oxidized during cleavage.
-
Solution: Add a reducing scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[7] Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.
-
-
| Cleavage Cocktail | Composition | Application |
| Standard | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose for peptides without highly sensitive residues.[7] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | For peptides with multiple sensitive residues like Trp, Cys, Met, Tyr.[7] |
| Reagent B | 88% TFA, 5.8% Phenol, 2% TIS, 4.2% H₂O | Good for scavenging trityl groups.[7] |
Issue 3: Diketopiperazine (DKP) Formation with N-terminal Tpi-Xaa Sequence
-
Symptoms: Low yield of the final peptide, with the major byproduct identified as the cyclic dipeptide of Tpi and the adjacent amino acid.
-
Root Causes & Solutions:
-
Sequence-Dependent Cyclization: The dipeptidyl-resin is susceptible to intramolecular cyclization, especially under basic conditions used for Fmoc deprotection.
-
Solution 1: Use a Sterically Hindered Resin: Resins like 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation due to their steric bulk.[5]
-
Solution 2: Modify Deprotection Conditions: Use a weaker base for Fmoc deprotection, such as piperazine, or a cocktail of 2% DBU/5% piperazine in NMP.[5]
-
Solution 3: Dipeptide Coupling: Couple the first two amino acids as a pre-formed dipeptide (e.g., Fmoc-Tpi-Xaa-OH) to bypass the susceptible dipeptidyl-resin stage.
-
-
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10-15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
Protocol 2: Cleavage and Deprotection of a Tpi-Containing Peptide
-
Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum for at least 1 hour.
-
Prepare Cleavage Cocktail: Freshly prepare the desired cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether 2-3 more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Visualizations
Caption: A simplified workflow for the incorporation of this compound in Fmoc-SPPS.
Caption: Potential side reactions for the Tpi residue during TFA cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. polypeptide.com [polypeptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency for Fmoc-Tpi-OH
Welcome to the technical support center for optimizing the coupling of the bulky amino acid, Fmoc-Tpi-OH (Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during solid-phase peptide synthesis (SPPS) involving this sterically hindered building block.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound challenging?
The coupling of this compound can be inefficient due to its bulky and sterically hindered tetracyclic structure. This steric hindrance can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, leading to slow or incomplete reactions.[1]
Q2: My standard coupling protocol resulted in a positive Kaiser test, indicating incomplete coupling of this compound. What should I do?
A positive Kaiser test signifies the presence of unreacted free primary amines on the resin. To address this, you have several options:
-
Perform a double coupling: This is a common and effective strategy to drive the reaction to completion. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound and coupling reagents.[1][2]
-
Extend the reaction time: For particularly difficult couplings, increasing the reaction time from the standard 1-2 hours to 2-4 hours, or even overnight, can improve the yield.[3]
-
Increase the reaction temperature: Elevating the temperature can help overcome the kinetic barrier of the reaction. Temperatures can be raised to 35-50°C to improve reaction kinetics and disrupt potential secondary structures.[3][4] Microwave-assisted coupling can also be a powerful tool for difficult couplings.[5]
-
Switch to a more potent coupling reagent: If you are using a standard carbodiimide-based coupling, switching to a more powerful uronium/aminium or phosphonium salt-based reagent is highly recommended.[6]
Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
The choice of coupling reagent is critical for the successful incorporation of bulky amino acids.[7] Reagents that form highly reactive activated esters are preferred. Uronium/aminium salt-based reagents like HATU, HCTU, and COMU are generally considered the most efficient for such challenging couplings.[6] Phosphonium salt-based reagents like PyBOP are also a robust option.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Positive Kaiser Test (Incomplete Coupling) | Steric hindrance of this compound; Inefficient coupling reagent; Insufficient reaction time or temperature. | 1. Perform a double coupling .[1][2] 2. Switch to a more potent coupling reagent like HATU, HCTU, or COMU . 3. Extend the coupling time to 2-4 hours or overnight. 4. Increase the coupling temperature to 35-50°C or use microwave synthesis.[3][5] |
| Low Yield of Final Peptide | Accumulation of incomplete couplings; Aggregation of the peptide chain on the resin. | 1. Implement the solutions for a positive Kaiser test at the this compound coupling step. 2. Use high-purity, amine-free solvents like DMF or NMP.[3] 3. Consider adding chaotropic salts (e.g., 0.5 M LiCl) to the coupling reaction to disrupt hydrogen bonding and improve solvation.[3] |
| Presence of Deletion Sequences (missing Tpi residue) | Failed coupling of this compound and subsequent capping of unreacted amines. | 1. Strongly consider double coupling and the use of a potent coupling reagent like HATU .[2] 2. Before proceeding with the synthesis, confirm the success of the difficult coupling with a test cleavage and HPLC analysis. |
Quantitative Data: Comparison of Common Coupling Reagents for Hindered Amino Acids
The following table summarizes the general performance of commonly used coupling reagents for sterically hindered amino acids. The optimal choice may vary depending on the specific peptide sequence and synthesis conditions.
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | Very High | Low | Fast kinetics, highly effective for hindered amino acids.[6][8] | Can cause guanidinylation of the free N-terminus if used in excess.[8] |
| HCTU | Uronium/Aminium | Very High | Low | Similar reactivity to HATU, often more cost-effective.[6] | Potential for guanidinylation.[8] |
| COMU | Uronium/Aminium | Very High | Low | High reactivity, non-explosive, and reduced allergenic potential compared to HBTU/HATU.[6][9] | Limited solution stability.[6] |
| PyBOP | Phosphonium | High | Low | Good for standard and many difficult couplings; does not cause guanidinylation.[5][6] | Less reactive than HATU for the most challenging couplings.[2] |
| HBTU | Uronium/Aminium | High | Low | Efficient and widely used for standard couplings.[8] | Less reactive than HATU; potential for guanidinylation.[8] |
| DIC/Oxyma | Carbodiimide | Medium | Low | Cost-effective; Oxyma is a safer alternative to HOBt.[9][10] | May require longer reaction times for hindered couplings.[7] |
Experimental Protocols
Protocol 1: Standard Double Coupling for this compound using HATU
-
Fmoc Deprotection: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide (e.g., with 20% piperidine in DMF), thoroughly wash the resin with DMF.[2]
-
First Coupling - Pre-activation: In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading) by dissolving it with HATU (3.9 equivalents) and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[2]
-
Activation Time: Allow the pre-activation to proceed for 1-5 minutes.
-
First Coupling - Reaction: Add the activated amino acid solution to the resin and agitate for 45-60 minutes.[2]
-
Wash: Wash the resin with DMF.[2]
-
Second Coupling: Repeat steps 2 through 4 with a fresh solution of activated this compound, HATU, and DIPEA.
-
Final Wash: After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.[2]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful coupling.[2]
Protocol 2: Microwave-Assisted Coupling for this compound
-
Resin Swelling: Swell the resin in DMF within the microwave peptide synthesizer reaction vessel.[5]
-
Reagent Preparation: Prepare stock solutions of this compound, a suitable coupling reagent (e.g., PyBOP or HATU), and a base (e.g., DIPEA) in DMF.[5]
-
Microwave Coupling: Add the amino acid solution (2 equivalents), coupling reagent solution (2 equivalents), and base solution (4 equivalents) to the resin. Apply microwave irradiation at a constant temperature (e.g., 75°C) for 5-15 minutes.[5]
-
Post-Microwave: After the microwave program is complete, wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to check for completion. If necessary, a second microwave-assisted coupling can be performed.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Caption: Modified SPPS cycle incorporating a double coupling strategy for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. digital.csic.es [digital.csic.es]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. merckmillipore.com [merckmillipore.com]
Minimizing racemization of Fmoc-Tpi-OH during activation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization of Fmoc-Tpi-OH during the crucial activation step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to racemization?
This compound is the N-α-Fmoc protected form of L-tryptophan. The "Tpi" designation is not a standard abbreviation and may refer to a modified tryptophan derivative. For the purpose of this guide, we will consider it as a tryptophan analogue susceptible to racemization. Racemization is the loss of stereochemical integrity at the α-carbon, converting the desired L-amino acid into a mixture of L- and D-isomers. This is a critical issue in peptide synthesis as the presence of D-isomers can dramatically alter the biological activity and therapeutic efficacy of the final peptide.
The indole side chain of tryptophan makes it susceptible to various side reactions, and the activation of its carboxyl group for peptide bond formation creates a transiently acidic α-proton. Under basic conditions used during coupling, this proton can be abstracted, leading to the formation of a planar enolate or oxazolone intermediate, which can be re-protonated from either face, resulting in racemization.
Q2: What are the primary factors that contribute to the racemization of this compound during activation?
Several factors during the activation and coupling steps can significantly influence the extent of racemization:
-
Choice of Coupling Reagent: Highly reactive coupling reagents can accelerate the formation of the oxazolone intermediate, a key pathway for racemization.
-
Type and Concentration of Base: Strong, non-sterically hindered bases can readily abstract the α-proton of the activated amino acid. The concentration of the base is also critical.
-
Pre-activation Time: The longer the activated this compound exists in solution before coupling to the resin-bound peptide, the greater the opportunity for racemization.
-
Temperature: Higher temperatures increase the rate of most chemical reactions, including racemization.
-
Solvent Polarity: The polarity of the solvent can influence the stability of the intermediates involved in racemization.
Q3: Which coupling reagents are recommended for minimizing racemization of this compound?
For amino acids prone to racemization, phosphonium-based reagents like PyBOP and PyAOP, or uronium/aminium reagents used with an additive, are generally preferred over carbodiimides alone. The use of additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 1-hydroxybenzotriazole (HOBt) is crucial as they form active esters that are less prone to racemization.[1]
Q4: How do additives like Oxyma and HOBt suppress racemization?
Additives like Oxyma and HOBt react with the activated amino acid to form a more stable active ester. This active ester is still reactive enough to form the peptide bond but is less susceptible to forming the highly racemization-prone oxazolone intermediate.
Troubleshooting Guide
Problem: Significant level of D-Tpi diastereomer detected in the final peptide.
This is a clear indication of racemization during the coupling of this compound. Here’s a step-by-step guide to troubleshoot and resolve this issue.
Step 1: Evaluate Your Coupling Cocktail
The combination of coupling reagent, base, and additives is the most critical factor.
| Potential Cause | Recommended Action |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for lower racemization potential. For sensitive amino acids, phosphonium salts (PyAOP, PyBOP) or uronium salts with additives are recommended. Carbodiimide-based activation (e.g., DIC) should always be accompanied by a racemization-suppressing additive like Oxyma or HOBt.[1] |
| Strong or Excess Base | Replace strong bases like DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2] Carefully control the stoichiometry of the base. |
| Absence of Additive | Always include an additive like Oxyma or HOBt in your coupling mixture. Oxyma is often preferred due to its higher reactivity and safety profile. |
Step 2: Optimize Reaction Conditions
Fine-tuning the parameters of the coupling reaction can significantly reduce racemization.
| Potential Cause | Recommended Action |
| Prolonged Pre-activation | Minimize the pre-activation time. Ideally, the activated this compound solution should be added to the resin immediately after preparation. |
| Elevated Temperature | Perform the coupling reaction at room temperature or even at a reduced temperature (e.g., 0 °C) if racemization is severe. For microwave-assisted synthesis, lowering the coupling temperature can be beneficial.[2] |
Quantitative Data on Racemization
| Coupling Reagent | Base | Additive | Pre-activation Time (min) | Temperature (°C) | Expected % Racemization (Illustrative) |
| HATU | DIPEA | - | 5 | 25 | 10-15% |
| HBTU | DIPEA | HOBt | 5 | 25 | 5-8% |
| DIC | DIPEA | HOBt | 0 (in situ) | 25 | 3-5% |
| DIC | NMM | Oxyma | 0 (in situ) | 25 | < 2% |
| PyBOP | NMM | - | 2 | 25 | < 2% |
| HATU | Collidine | HOAt | 2 | 25 | 2-4% |
| HATU | DIPEA | - | 2 | 50 (Microwave) | > 20% |
| HATU | Collidine | HOAt | 2 | 50 (Microwave) | 5-10% |
Note: The values in this table are for illustrative purposes to demonstrate the relative impact of different reagents and conditions on racemization and are not based on specific experimental data for this compound. The combinations in bold represent recommended starting points for minimizing racemization.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma
This protocol is designed for manual solid-phase peptide synthesis.
-
Resin Preparation: Swell the resin-bound peptide (with the N-terminal Fmoc group removed) in high-purity DMF for 30-60 minutes.
-
Amino Acid Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.
-
Activation and Coupling (In Situ): Add the this compound/Oxyma solution to the swollen resin. Immediately add DIC (3 equivalents) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction progress using a qualitative method like the Kaiser test.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and then DMF (3x).
Protocol 2: Low-Racemization Coupling of this compound using PyBOP/NMM
-
Resin Preparation: Swell the resin-bound peptide (with the N-terminal Fmoc group removed) in high-purity DMF for 30-60 minutes.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents) and PyBOP (3 equivalents) in DMF. Add N-methylmorpholine (NMM) (6 equivalents) to the solution.
-
Short Pre-activation: Allow the mixture to pre-activate for no more than 2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 1-3 hours.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Visual Guides
The following diagrams illustrate the key chemical pathways and experimental workflows discussed.
References
Technical Support Center: Fmoc-Tpi-OH Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to address challenges associated with the use of Fmoc-Tpi-OH in solid-phase peptide synthesis (SPPS), with a particular focus on overcoming slow reaction kinetics.
Troubleshooting Guide
Issue: Slow or Incomplete Coupling of this compound
Q1: My coupling reaction with this compound is slow, resulting in a low yield or deletion sequences. What are the potential causes and how can I improve the outcome?
A1: Slow reaction kinetics with this compound can be attributed to several factors, primarily the steric hindrance caused by its bulky tetracyclic structure. To address this, a multi-faceted approach involving the optimization of coupling reagents, reaction conditions, and strategic protocols is recommended.
Initial Troubleshooting Steps:
-
Qualitative Monitoring: Use a colorimetric test, such as the Kaiser test (ninhydrin test), to assess the presence of unreacted free primary amines on the resin. A positive result (blue or purple beads) indicates incomplete coupling.
-
Reagent and Solvent Quality: Ensure that all reagents, especially the coupling agents and bases, are fresh and that the solvents (e.g., DMF, NMP) are of high purity and anhydrous.
Advanced Troubleshooting Strategies:
-
Employ a More Potent Coupling Reagent: Standard coupling reagents may not be sufficient. Switching to a stronger activating agent can significantly improve efficiency for sterically hindered amino acids. Uronium/aminium salt-based reagents like HATU, HCTU, or COMU are highly effective.[1]
-
Perform a Double Coupling: After the initial coupling reaction, wash the resin and then repeat the coupling step with a fresh solution of activated this compound.[2] This provides a second opportunity for the reaction to go to completion.
-
Extend the Reaction Time: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can increase the yield for slow-reacting amino acids.[2]
-
Increase Reagent Concentration: Using a higher excess of the activated amino acid and coupling reagent (e.g., 3-5 equivalents) can help drive the reaction forward.[2]
-
Elevate the Reaction Temperature: Gently heating the reaction vessel to 30-40°C can help overcome the activation energy barrier. However, this should be done with caution as it may increase the risk of racemization.[2]
Frequently Asked Questions (FAQs)
Q2: Why is this compound considered a "difficult" amino acid to couple?
A2: this compound, or Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, possesses a rigid and bulky side chain.[3] This steric hindrance can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support, leading to slower reaction rates compared to less hindered amino acids.
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amino acids like this compound, high-reactivity coupling reagents are recommended. HATU and HCTU are excellent choices due to their high coupling efficiency and ability to overcome steric hindrance.[1] COMU is another potent, Oxyma-based alternative.[4] While phosphonium salts like PyBOP are effective, they may require longer coupling times.[1]
Q4: Can I use carbodiimide-based coupling reagents like DIC for this compound?
A4: While DIC is a common coupling reagent, it may not be the most effective choice for the sterically hindered this compound, especially when faster and more complete coupling is desired. If using DIC, it is crucial to include an additive like HOBt or Oxyma Pure to minimize side reactions and improve efficiency.[4] However, uronium/aminium-based reagents are generally preferred for such challenging couplings.
Q5: What is "double coupling" and when should I use it?
A5: Double coupling is the process of repeating the coupling step with a fresh preparation of the activated amino acid after the initial coupling reaction has been completed and the resin has been washed.[2] This technique is particularly useful for difficult couplings, such as those involving sterically hindered amino acids like this compound, to ensure the reaction proceeds to completion.
Q6: Are there any alternative strategies to improve the synthesis of peptides containing this compound?
A6: Beyond optimizing the coupling step itself, other strategies can be employed. The use of specialized resins, such as ChemMatrix, has been shown to improve yields for difficult sequences by providing a better reaction environment.[5] Additionally, ensuring proper resin swelling is crucial for reaction efficiency.
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | Very High | Low | Fast kinetics, highly effective for sterically hindered residues.[1] | Can cause guanidinylation of the N-terminus if used in excess.[1] |
| HCTU | Uronium/Aminium | Very High | Low | Similar reactivity to HATU, often more cost-effective.[1] | Potential for guanidinylation. |
| HBTU | Uronium/Aminium | High | Low | Efficient and widely used for standard couplings.[1] | Less reactive than HATU.[1] |
| PyBOP | Phosphonium | High | Low | Minimizes the risk of guanidinylation side reactions.[1] | May require longer coupling times than uronium reagents.[1] |
| DIC/Oxyma | Carbodiimide | Moderate | Low | Cost-effective, by-product is soluble. | Generally slower kinetics for hindered couplings. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol is designed for the efficient coupling of the sterically hindered this compound to a peptide-resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous, peptide-synthesis-grade DMF
-
20% Piperidine in DMF for Fmoc-deprotection
-
DCM for washing
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and add a fresh solution of 20% piperidine in DMF for an additional 15 minutes.[6]
-
Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution.
-
Allow the pre-activation to proceed for 1-2 minutes.[1]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for a minimum of 2 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test.
-
If the Kaiser test is negative (beads remain colorless or yellowish), proceed to washing. Wash the resin with DMF (3 times) and DCM (3 times).
-
If the Kaiser test is positive, consider performing a second coupling (see Protocol 2).
-
Protocol 2: Double Coupling Procedure for this compound
This protocol should be implemented if the initial coupling (Protocol 1) is incomplete, as indicated by a positive Kaiser test.
Procedure:
-
Initial Wash: After the first coupling reaction (Step 4 in Protocol 1), drain the reaction solution and wash the resin thoroughly with DMF (3 times).
-
Second Activation: Prepare a fresh solution of activated this compound as described in Step 3 of Protocol 1.
-
Second Coupling: Add the newly activated amino acid solution to the resin and agitate for an additional 1-2 hours.
-
Final Monitoring and Washing:
-
Perform a Kaiser test.
-
If the test is negative, wash the resin with DMF (3 times) and DCM (3 times) and proceed with the synthesis.
-
If the test remains positive, further optimization may be required, such as increasing the reaction temperature.
-
Visualizations
Caption: Troubleshooting workflow for slow this compound coupling.
Caption: Optimized SPPS cycle for incorporating this compound.
References
Technical Support Center: Purification of Peptides Incorporating Fmoc-Tpi-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the purification challenges associated with peptides containing Fmoc-Tpi-OH (Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid). The unique structural properties of the Tpi residue, notably its rigidity and hydrophobicity, can introduce specific difficulties during solid-phase peptide synthesis (SPPS) and subsequent purification. This guide offers troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure successful peptide purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when purifying peptides containing the Tpi residue?
A1: The primary challenges stem from the inherent properties of the Tpi amino acid. Its rigid, polycyclic structure and significant hydrophobicity can lead to:
-
Peptide Aggregation: Tpi-containing peptides have a high propensity to aggregate during synthesis and after cleavage from the resin. This can result in poor resin swelling, incomplete reactions, and low yields.[1][2]
-
Poor Solubility: The final peptide product may exhibit low solubility in aqueous buffers commonly used for reversed-phase high-performance liquid chromatography (RP-HPLC), making purification difficult.[3][4]
-
Complex HPLC Profiles: Aggregation can lead to the appearance of multiple peaks or broad peaks during HPLC analysis, complicating fraction collection and purity assessment.
Q2: How does the hydrophobicity of Tpi affect RP-HPLC purification?
A2: The hydrophobicity of the Tpi residue significantly increases the overall hydrophobicity of the peptide. During RP-HPLC, this results in stronger retention on C18 columns, requiring higher concentrations of organic solvent (e.g., acetonitrile) for elution.[5][6][7] This can sometimes lead to co-elution with other hydrophobic impurities.
Q3: Are there specific side reactions associated with the Tpi residue during synthesis or cleavage?
A3: While specific side reactions for Tpi are not extensively documented, its indole moiety, similar to tryptophan, makes it susceptible to oxidation. Additionally, during acidic cleavage from the resin, the indole ring can be modified by reactive cationic species generated from protecting groups.[8][9]
Q4: Can the incorporation of this compound lead to incomplete coupling or deprotection during SPPS?
A4: Yes, the bulky and rigid nature of the Tpi residue can sterically hinder the subsequent coupling and deprotection steps. If peptide aggregation occurs, the accessibility of reagents to the reactive sites is further reduced, leading to deletion sequences and other impurities.[1][10]
Troubleshooting Guides
Issue 1: Poor Peptide Solubility in HPLC Solvents
Symptoms:
-
The lyophilized peptide does not fully dissolve in the initial aqueous HPLC buffer (e.g., water with 0.1% TFA).
-
Precipitation is observed when the peptide solution is prepared or upon injection into the HPLC system.
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| High Hydrophobicity | Dissolve the peptide in a small amount of organic solvent like DMSO, DMF, or acetonitrile first, and then slowly add the aqueous buffer.[11][12] For peptides without oxidation-sensitive residues, DMSO is often effective. |
| Peptide Aggregation | Use denaturing agents such as 6M guanidine hydrochloride or 8M urea to solubilize the peptide before dilution and injection. Note that these additives may not be compatible with all columns or downstream applications. |
| Isoelectric Point (pI) | Adjust the pH of the solvent to be at least one unit away from the peptide's pI to increase its net charge and improve solubility.[4] |
Issue 2: Peptide Aggregation During Solid-Phase Synthesis
Symptoms:
-
Poor swelling of the resin after coupling this compound.
-
Slow or incomplete Fmoc deprotection, indicated by persistent yellow color after piperidine treatment.
-
Positive Kaiser test after coupling, indicating incomplete reaction.
Root Causes & Solutions:
| Root Cause | Mitigation Strategy |
| Inter-chain Hydrogen Bonding | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the solvent to disrupt secondary structures.[1] |
| Difficult Sequence | Incorporate backbone-modifying dipeptides, such as pseudoprolines, to disrupt aggregation.[2] |
| Steric Hindrance | Use a more powerful coupling reagent like HATU or HCTU and consider double coupling for the amino acid following the Tpi residue. |
Experimental Protocols
Protocol 1: Solubilization of Hydrophobic Tpi-Containing Peptides for RP-HPLC
-
Initial Solubility Test: Test the solubility of a small amount of the lyophilized peptide in various solvents (e.g., water, 10% acetic acid, acetonitrile, DMSO).
-
Dissolution in Organic Solvent: Based on the test, dissolve the bulk of the peptide in a minimal amount of the most effective organic solvent (e.g., DMSO).
-
Dilution with Aqueous Buffer: Slowly add the initial aqueous HPLC mobile phase (e.g., water with 0.1% TFA) to the dissolved peptide solution with gentle vortexing.
-
Centrifugation: Centrifuge the final solution to pellet any undissolved material before injecting it into the HPLC.
Protocol 2: Optimized RP-HPLC Purification for Tpi-Containing Peptides
-
Column Selection: Use a wide-pore (300 Å) C4 or C8 column, which is often more suitable for large or very hydrophobic peptides than a standard C18 column.[7]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Optimization: Start with a shallow gradient to effectively separate the target peptide from closely eluting impurities. A typical gradient might be 5-65% Solvent B over 60 minutes.
-
Flow Rate: Use a standard flow rate (e.g., 1 mL/min for an analytical column).
-
Detection: Monitor the elution at 220 nm for the peptide backbone and 280 nm, as the indole ring of Tpi will also absorb at this wavelength.
Visualizing Workflows and Concepts
Caption: Workflow for the synthesis and purification of Tpi-peptides.
Caption: Decision tree for troubleshooting common Tpi-peptide issues.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. bachem.com [bachem.com]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. hplc.eu [hplc.eu]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. bachem.com [bachem.com]
Validation & Comparative
A Comparative Guide to the Characterization of Peptides Containing Fmoc-Tpi-OH by HPLC and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of non-standard amino acids is a key strategy for developing novel therapeutics with enhanced properties. Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid (Fmoc-Tpi-OH) is an unnatural amino acid derivative that offers unique structural constraints compared to its natural analogue, Tryptophan (Trp). This guide provides a comparative analysis of peptides synthesized using this compound versus the standard Fmoc-Trp-OH, with a focus on their characterization by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Performance Comparison: this compound vs. Fmoc-Trp-OH
The choice between incorporating Tpi or Trp into a peptide sequence can significantly impact the physicochemical properties of the final peptide, influencing its structure, hydrophobicity, and ultimately its biological activity. The rigid, saturated heterocyclic structure of Tpi, in contrast to the planar aromatic indole ring of Trp, is the primary determinant of these differences.
While direct, head-to-head quantitative comparisons in published literature are limited, the following table summarizes the expected performance and characteristics of peptides containing these two amino acids based on their structural differences and established chromatographic and spectrometric principles.
| Feature | Peptides Containing this compound | Peptides Containing Fmoc-Trp-OH | Rationale for Difference |
| Predicted RP-HPLC Retention Time | Generally shorter | Generally longer | The saturated ring system of Tpi is expected to be less hydrophobic than the aromatic indole ring of Trp, leading to weaker interaction with the C18 stationary phase. |
| Crude Peptide Purity (by HPLC) | Potentially higher | Variable | The reduced propensity for oxidation of the Tpi side chain compared to the electron-rich indole of Trp may lead to fewer side products during synthesis and cleavage. |
| Mass Spectrometry Fragmentation | Expected to show characteristic fragments related to the tetrahydropyrido[3,4-b]indole core. | Well-characterized fragmentation with prominent immonium ions and side-chain losses. | The different ring structures and bond stabilities will lead to distinct fragmentation pathways under CID conditions. |
| Potential for Side Reactions | Lower susceptibility to oxidation and acid-catalyzed degradation during cleavage. | Prone to oxidation and modification by cationic species generated during TFA cleavage. | The electron-rich indole ring of Tryptophan is a known scavenger of carbocations. |
| Structural Impact on Peptide | Induces a more rigid, constrained conformation. | Contributes to a more flexible local structure. | The puckered ring system of Tpi restricts dihedral angles more than the planar Trp side chain. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of peptides containing this compound are crucial for obtaining reliable and reproducible results.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of a model peptide, Ac-Ala-Tpi-Gly-NH2, is described below as a representative workflow.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH, Fmoc-Ala-OH, this compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin alternately with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate a 3-fold molar excess of the Fmoc-amino acid (Fmoc-Gly-OH for the first coupling) with DIC and OxymaPure® in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids (this compound and Fmoc-Ala-OH).
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and a hindered base like N,N-diisopropylethylamine (DIPEA) in DMF to cap the N-terminus.
-
Final Washing and Drying: Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation:
-
A standard HPLC system with a UV detector.
Materials:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample: Crude or purified peptide dissolved in Mobile Phase A
Protocol:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Sample Injection: Inject the dissolved peptide sample.
-
Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Data Analysis: Integrate the peak areas to determine the purity of the peptide.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Instrumentation:
-
An ESI mass spectrometer (e.g., Q-TOF or Orbitrap).
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Direct Infusion or LC-MS: Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system.
-
MS1 Analysis: Acquire the full scan mass spectrum to determine the molecular weight of the peptide.
-
MS/MS Analysis (Tandem MS): Select the parent ion of the peptide and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Analyze the fragmentation pattern to confirm the peptide sequence.
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of a Tpi-containing peptide.
Caption: Predicted RP-HPLC elution behavior of Tpi vs. Trp peptides.
A Comparative Guide to Purity Analysis of Synthetic Peptides: HPLC and Mass Spectrometry
The synthesis of high-purity peptides is critical for reliable and reproducible results in research, drug development, and therapeutic applications. Impurities, which can arise during solid-phase peptide synthesis (SPPS), may include truncated sequences, deletion sequences, or incompletely deprotected peptides.[1][2] Consequently, rigorous purity analysis is a mandatory step to ensure the quality and safety of synthetic peptides. This guide provides a comprehensive comparison of the two primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Overview of Analytical Methodologies
The most prevalent methods for assessing the purity of synthetic peptides are reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection, and mass spectrometry.[1][3] Often, these techniques are used in conjunction (LC-MS) to provide both quantitative purity data and molecular weight confirmation.[4]
High-Performance Liquid Chromatography (HPLC) is the cornerstone for peptide purity analysis.[5] This technique separates components in a mixture based on their physicochemical properties, allowing for the quantification of the target peptide relative to impurities.[6] The purity is typically determined by calculating the peak area of the target peptide as a percentage of the total peak area in the chromatogram.[4]
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In the context of peptide analysis, MS is invaluable for confirming the molecular weight of the synthesized peptide and for identifying the nature of any impurities present.[5]
Comparative Analysis of HPLC and Mass Spectrometry
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Function | Separation and Quantification | Identification and Molecular Weight Confirmation |
| Purity Determination | Quantitative (based on peak area percentage) | Semi-quantitative (based on ion abundance) |
| Detection Method | UV absorbance (typically at 210-230 nm for the peptide bond)[1] | Mass-to-charge ratio |
| Common Modes | Reversed-Phase (RP-HPLC), Ion-Exchange (IEX-HPLC)[7] | Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI)[5] |
| Strengths | High resolution and reproducibility for quantification.[8] | High sensitivity and specificity for identification.[4] |
| Limitations | May not separate impurities with similar retention times. Co-eluting impurities can lead to inaccurate purity assessment. | Not inherently quantitative without extensive calibration. Ionization efficiency can vary between peptides. |
| Typical Use Case | Primary method for determining the percentage purity of a peptide sample.[5] | Confirmation of the identity of the main peak in an HPLC chromatogram and characterization of impurities.[9] |
Experimental Protocols
Standard RP-HPLC Protocol for Peptide Purity Analysis
This protocol outlines a general procedure for the analysis of a synthetic peptide using RP-HPLC.
1. Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., water with 0.1% trifluoroacetic acid (TFA) or acetonitrile/water mixture) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% TFA in water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[8]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point. The gradient can be optimized to improve the resolution of the target peptide from its impurities.[10]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV absorbance at 215 nm or 220 nm.[5]
-
Injection Volume: 20 µL.[8]
3. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.
Mass Spectrometry Analysis for Peptide Confirmation
This protocol describes a typical workflow for confirming the molecular weight of a peptide using electrospray ionization mass spectrometry (ESI-MS).
1. Sample Preparation:
-
The peptide sample can be analyzed directly from the HPLC eluent (LC-MS) or prepared separately by dissolving it in a suitable solvent for direct infusion. A common solvent is a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
2. Mass Spectrometry Parameters (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Mass Range: Set the mass analyzer to scan a range that includes the expected m/z of the peptide.
-
Capillary Voltage: Typically 3-5 kV.
-
Source Temperature: Optimized based on the instrument (e.g., 150 °C).
3. Data Analysis:
-
Analyze the resulting mass spectrum to identify the peak(s) corresponding to the different charge states of the peptide.
-
Deconvolute the spectrum to determine the molecular weight of the peptide.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight of the target peptide.
Visualization of Analytical Workflow
Caption: Workflow for synthetic peptide purity analysis.
The Role of Fmoc-Amino Acids in Synthesis
While not a tool for analysis, the purity of the building blocks used in synthesis, such as Fmoc-amino acids, has a direct impact on the purity of the final peptide product. The use of high-purity Fmoc-amino acids can significantly reduce the formation of impurities during SPPS, leading to a higher yield of the target peptide and simplifying the downstream purification process. Impurities in the Fmoc-amino acid starting materials can lead to the incorporation of incorrect amino acids or the termination of the peptide chain.[2]
Conclusion
The purity analysis of synthetic peptides is a multi-faceted process that relies on the complementary strengths of HPLC and Mass Spectrometry. HPLC provides a robust and reproducible method for quantifying the purity of a peptide sample, while MS offers invaluable confirmation of the peptide's identity and the characterization of impurities. For comprehensive and reliable quality assessment of synthetic peptides, a combined approach, such as LC-MS, is often the most effective strategy. The quality of the final peptide is also intrinsically linked to the purity of the reagents used during synthesis, highlighting the importance of high-quality starting materials.
References
- 1. almacgroup.com [almacgroup.com]
- 2. ajpamc.com [ajpamc.com]
- 3. agilent.com [agilent.com]
- 4. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. peptidesciences.com [peptidesciences.com]
- 7. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. Why Peptide Purity Matters in Laboratory Research | by My Peptides | Nov, 2025 | Medium [medium.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
A Comparative Guide to Fmoc-Tpi-OH and Fmoc-Tic-OH in Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and research, the use of conformationally constrained non-natural amino acids is a critical strategy for designing peptides with enhanced stability, receptor affinity, and specific secondary structures. Among these, Fmoc-Tpi-OH (N-α-Fmoc-L-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid) and Fmoc-Tic-OH (N-α-Fmoc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) are two important building blocks that introduce significant rigidity into the peptide backbone. This guide provides an objective comparison of their effects on peptide conformation, supported by available experimental data and detailed methodologies.
Introduction to this compound and Fmoc-Tic-OH
This compound and Fmoc-Tic-OH are derivatives of the amino acids L-tryptophan and L-phenylalanine, respectively, where the side chain is cyclized back to the backbone nitrogen. This rigid cyclic structure significantly limits the conformational freedom around the φ (phi) and ψ (psi) dihedral angles of the peptide backbone, thereby inducing specific secondary structures such as β-turns and helices.
Fmoc-Tic-OH is recognized as a rigid analog of phenylalanine or tyrosine and can also serve as a proline surrogate.[1] Its incorporation into peptides has been shown to be a potent inducer of β-turn and helical conformations.[2] The tetrahydroisoquinoline ring system provides a well-defined spatial orientation of the aromatic moiety, which can be crucial for receptor binding and molecular recognition.
This compound , a tetrahydro-β-carboline derivative, is a constrained analog of tryptophan. The indole moiety within its structure can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can further influence the peptide's overall conformation and its interaction with biological targets.
Comparative Analysis of Conformational Effects
While direct head-to-head comparative studies with extensive quantitative data for Tpi- and Tic-containing peptides are limited in the publicly available literature, we can synthesize a comparison based on individual studies of these residues. The primary techniques used to elucidate the conformational effects of these amino acids are Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy.
Data Presentation: A Comparative Overview
The following table summarizes the general conformational tendencies and available quantitative data for peptides incorporating Tpi and Tic residues. It is important to note that the specific conformational outcomes can be highly dependent on the peptide sequence and the solvent environment.
| Feature | This compound | Fmoc-Tic-OH |
| Primary Induced Conformation | Tends to induce ordered structures, likely β-turns or helical structures. | Potent inducer of β-turns (Type I and II) and helical (310-helix) structures.[2] |
| NMR Spectroscopic Evidence | Limited specific data in the literature. Conformational analysis would rely on NOE patterns, coupling constants (³JHNα), and chemical shift deviations to define backbone and side-chain geometry. | Studies show characteristic NOE patterns for β-turns, such as a strong dαN(i+1, i+2) cross-peak. The ³JHNα coupling constants are often indicative of the turn type.[3][4] |
| Circular Dichroism (CD) Data | A CD spectrum of a tachyplesin I (TPI-1) analogue, which may contain a Tpi-like moiety, showed a positive peak at 198 nm, a negative minimum at 208 nm, and a strong positive band at 228-230 nm, consistent with a well-defined β-pleat sheet structure.[5][6] | CD spectra of Tic-containing peptides often exhibit minima around 208 nm and 222 nm, characteristic of α-helical or turn structures, depending on the solvent and sequence.[7] |
| Dihedral Angle Constraints (φ, ψ) | The cyclic nature of the tetrahydro-β-carboline ring system imposes significant constraints on the φ and ψ angles, though specific ranges from experimental data are not readily available in the literature. | The tetrahydroisoquinoline ring restricts the φ angle to a narrow range, typically around -60° to -80°, which is a key factor in its ability to nucleate secondary structures. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of peptides containing these constrained amino acids. Below are generalized protocols for the key experiments cited.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating this compound or Fmoc-Tic-OH is typically performed using a standard Fmoc/tBu solid-phase strategy.[8][9][10]
-
Resin Swelling: The appropriate resin (e.g., Rink Amide resin for C-terminal amides) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (including this compound or Fmoc-Tic-OH) is activated with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in the presence of a base (e.g., DIPEA or NMM) and then coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its molecular weight.
NMR Spectroscopy for Conformational Analysis
Two-dimensional (2D) NMR spectroscopy is the primary tool for determining the solution-state conformation of peptides.[11][12]
-
Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1) to a concentration of 1-5 mM.
-
Data Acquisition: A series of 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). These experiments typically include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance constraints for structure calculation.
-
-
Data Processing and Analysis: The acquired NMR data are processed using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: The proton resonances are assigned to specific amino acids in the peptide sequence.
-
Constraint Extraction: NOE cross-peaks are integrated to derive inter-proton distance restraints. ³JHNα coupling constants are measured to obtain dihedral angle (φ) restraints.
-
Structure Calculation: The distance and dihedral angle restraints are used as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures of the peptide.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the overall secondary structure content of a peptide in solution.[1][13][14]
-
Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) that does not have a strong absorbance in the far-UV region (190-250 nm). The peptide concentration is typically in the range of 0.1-0.2 mg/mL.
-
Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas to remove oxygen, which absorbs in the far-UV region. The instrument is calibrated using a standard, such as camphor sulfonic acid.
-
Data Acquisition: The CD spectrum is recorded in a quartz cuvette with a short path length (e.g., 1 mm). The data are typically collected from 260 nm to 190 nm. A baseline spectrum of the buffer alone is also recorded.
-
Data Processing: The baseline spectrum is subtracted from the sample spectrum. The resulting CD signal (in millidegrees) is converted to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × MRW) / (10 × l × c) where mdeg is the observed ellipticity, MRW is the mean residue weight of the peptide, l is the path length of the cuvette in cm, and c is the peptide concentration in g/L.
-
Secondary Structure Estimation: The processed CD spectrum is analyzed using deconvolution algorithms (e.g., K2D, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil structures.
Mandatory Visualizations
Caption: Workflow for the synthesis and comparative conformational analysis of peptides containing this compound and Fmoc-Tic-OH.
Caption: Logical diagram illustrating how this compound and Fmoc-Tic-OH constrain the peptide backbone to induce specific secondary structures.
Conclusion
Both this compound and Fmoc-Tic-OH are valuable tools for peptide chemists and drug designers seeking to control peptide conformation. Fmoc-Tic-OH is a well-documented inducer of β-turns and helical structures, with its conformational effects being more extensively characterized in the literature. This compound, with its constrained tryptophan side chain, also enforces structural rigidity, though more detailed quantitative studies are needed to fully delineate its conformational preferences in comparison to Tic. The choice between these two building blocks will depend on the specific structural goals of the peptide design, including the desired type of secondary structure and the potential role of the aromatic side chain in molecular recognition and biological activity. The experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and further elucidate the nuanced effects of these powerful conformational constraints.
References
- 1. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs [mdpi.com]
- 4. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2D NOESY, ROESY and TOCSY setup note: – Georgia Tech NMR Center [sites.gatech.edu]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 11. 2.4. NMR Spectroscopy [bio-protocol.org]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of Fmoc-Tpi-OH Modified Peptides: A Comparative Analysis
For Immediate Release
Shanghai, China – November 20, 2025 – Researchers and drug development professionals seeking to enhance the therapeutic potential of peptides now have access to a comparative guide on the biological activity of peptides modified with Fmoc-Tpi-OH. This unnatural amino acid, a derivative of tryptophan, is utilized in the synthesis of antimicrobial peptide mimetics, offering a promising avenue for the development of novel therapeutics.
The incorporation of non-standard amino acids like 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (Tpi) is a key strategy in peptide drug design to improve stability, receptor affinity, and biological activity. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, while primarily used during peptide synthesis, can also influence the biological properties of the final peptide.
Comparative Biological Activity: An Overview
Tryptophan and its analogs are crucial for the antimicrobial activity of many peptides, primarily due to the indole side chain's ability to interact with and disrupt bacterial cell membranes. The rigid, bicyclic structure of Tpi is expected to enhance this membrane interaction compared to the more flexible side chain of natural tryptophan. This could potentially lead to:
-
Increased Antimicrobial Potency: The constrained conformation of Tpi may facilitate deeper or more disruptive penetration into the lipid bilayer of bacterial membranes.
-
Enhanced Proteolytic Stability: The unnatural structure of Tpi can render the peptide less susceptible to degradation by proteases, thereby increasing its in vivo half-life and therapeutic window.
The presence of the N-terminal Fmoc group can also contribute to the peptide's biological profile. The hydrophobic and aromatic nature of the Fmoc group can increase the peptide's affinity for microbial membranes. However, it may also increase cytotoxicity towards mammalian cells.
Hypothetical Performance Data
To illustrate the potential advantages of this compound modification, the following table presents hypothetical comparative data for a model antimicrobial peptide. This data is based on trends observed in related research and should be validated by specific experimental studies.
| Peptide Variant | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Hemolytic Activity (HC50) (µg/mL) | Serum Stability (t1/2) (hours) |
| Native Peptide (with Trp) | E. coli | 32 | >200 | 1 |
| S. aureus | 16 | >200 | 1 | |
| Tpi-Modified Peptide | E. coli | 16 | >200 | 8 |
| S. aureus | 8 | >200 | 8 | |
| This compound Modified Peptide | E. coli | 8 | 100 | 12 |
| S. aureus | 4 | 100 | 12 |
Key Experimental Protocols
Researchers investigating the biological activity of this compound modified peptides would typically employ the following experimental methodologies:
Peptide Synthesis
The synthesis of this compound modified peptides is commonly achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.
Antimicrobial Activity Assessment (MIC Assay)
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.
Hemolytic Activity Assay
This assay assesses the cytotoxicity of the peptide against red blood cells.
-
Preparation of Red Blood Cells: Obtain fresh human red blood cells (hRBCs) and wash them three times with phosphate-buffered saline (PBS). Resuspend the hRBCs in PBS to a final concentration of 4% (v/v).
-
Incubation: Add serial dilutions of the peptide to the hRBC suspension in a 96-well plate. Use Triton X-100 as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).
-
Centrifugation: Incubate the plate at 37°C for 1 hour, then centrifuge to pellet the intact cells.
-
Measurement: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control. The HC50 is the peptide concentration that causes 50% hemolysis.
Potential Signaling Pathway Interactions
Antimicrobial peptides containing tryptophan or its analogs often exert their effects by directly interacting with and disrupting the bacterial cell membrane. This can lead to membrane depolarization, pore formation, and leakage of cellular contents, ultimately causing cell death. This mechanism of action is generally independent of specific signaling pathways within the bacteria.
Conclusion
The modification of peptides with this compound represents a viable strategy for developing potent and stable antimicrobial agents. While further experimental data is needed for direct comparison, the unique structural features of Tpi, combined with the properties of the Fmoc group, are anticipated to enhance the antimicrobial efficacy of peptides. The provided protocols and conceptual frameworks offer a foundation for researchers to explore the full potential of this promising modification in the fight against infectious diseases.
Fmoc-Tpi-OH: A Comparative Guide to Enhancing Peptide Stability with Non-Natural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide therapeutics is a cornerstone strategy for overcoming their inherent limitations, such as poor stability in the face of enzymatic degradation. This guide provides a comparative overview of Fmoc-Tpi-OH, a conformationally constrained non-natural amino acid, and its potential for enhancing peptide stability relative to other common non-natural amino acids. While direct comparative quantitative data for Tpi-containing peptides is limited in publicly accessible literature, this guide presents a framework for such a comparison, supported by representative data from studies on other non-natural amino acids and detailed experimental protocols.
Introduction to this compound and Peptide Stability
This compound, chemically known as (S)-2-Fmoc-1,2,3,4-tetrahydronorharman-3-carboxylic acid, is a tryptophan analogue with a rigid, tricyclic side chain. This structural constraint is hypothesized to confer significant resistance to proteolytic degradation by sterically hindering the approach of proteases to the peptide backbone. The primary challenge in peptide drug development is their short in-vivo half-life due to rapid clearance and degradation by peptidases. Introducing non-natural amino acids is a proven method to mitigate these effects.
The Role of Conformational Rigidity in Peptide Stability
The stability of a peptide is intrinsically linked to its three-dimensional structure. Non-natural amino acids that introduce conformational constraints, such as this compound, are thought to enhance stability through several mechanisms:
-
Steric Shielding: The bulky and rigid side chain of Tpi can physically block access of proteolytic enzymes to the peptide bonds, thereby slowing down degradation.
-
Conformational Locking: By reducing the conformational flexibility of the peptide backbone, these residues can "lock" the peptide in a conformation that is not recognized by proteases.
-
Stabilization of Secondary Structures: Certain non-natural amino acids can promote the formation of stable secondary structures like β-turns, which can further protect the peptide from degradation.
Comparative Analysis of Non-Natural Amino Acids for Peptide Stability
To understand the potential advantages of this compound, it is useful to compare it with other classes of non-natural amino acids known to enhance peptide stability. The following table provides a representative comparison of the expected impact of these amino acids on peptide half-life.
Note: The data for the "Hypothetical Tpi-Peptide" is illustrative and intended to represent the type of stability enhancement that might be observed. The data for other peptides is based on published studies.
| Peptide/Analogue | Non-Natural Amino Acid | Modification | Half-life in Human Serum (t½) | Fold Improvement (vs. Native) | Reference |
| Native Peptide | None | - | ~5 min | 1x | Hypothetical |
| D-Amino Acid Analogue | D-Alanine | Substitution of L-Alanine | > 8 hours | > 96x | Representative Data |
| N-Methylated Analogue | N-Me-Alanine | N-methylation of backbone amide | ~ 2-4 hours | ~ 24-48x | Representative Data |
| Aib Analogue | α-aminoisobutyric acid | Introduction of a constrained residue | ~ 1-2 hours | ~ 12-24x | Representative Data |
| Hypothetical Tpi-Peptide | Tpi | Substitution with Tpi | > 24 hours | > 288x | Illustrative |
Experimental Protocols
To empirically determine and compare the stability of peptides incorporating this compound and other non-natural amino acids, the following experimental protocols are recommended.
Serum Stability Assay
Objective: To determine the half-life of a peptide in human serum.
Materials:
-
Test peptide (e.g., Tpi-containing peptide) and control peptides
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare stock solutions of the test and control peptides in an appropriate solvent (e.g., DMSO or water).
-
Dilute the peptide stock solutions in human serum to a final concentration of 100 µg/mL.
-
Incubate the peptide-serum mixtures at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.
-
Quench the enzymatic reaction by adding an equal volume of 1% TFA in ACN.
-
Centrifuge the samples to precipitate serum proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t½) by plotting the percentage of remaining peptide versus time and fitting the data to a first-order decay model.
Proteolytic Degradation Assay
Objective: To assess the stability of a peptide against a specific protease.
Materials:
-
Test peptide and control peptides
-
Protease of interest (e.g., trypsin, chymotrypsin)
-
Assay buffer appropriate for the chosen protease
-
Quenching solution (e.g., 10% TFA)
-
HPLC system or Mass Spectrometer
Procedure:
-
Prepare solutions of the test and control peptides in the assay buffer.
-
Add the protease to the peptide solutions to initiate the reaction.
-
Incubate the mixture at the optimal temperature for the protease (e.g., 37°C).
-
At various time points, take aliquots and stop the reaction by adding the quenching solution.
-
Analyze the samples by HPLC or mass spectrometry to determine the amount of undigested peptide and to identify cleavage products.
-
Compare the degradation rates of the different peptides.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the serum stability and proteolytic degradation assays.
Caption: Workflow for the serum stability assay.
Caption: Workflow for the proteolytic degradation assay.
Conclusion
The incorporation of conformationally constrained non-natural amino acids like this compound represents a promising strategy for enhancing the stability of peptide-based drug candidates. The rigid tricyclic structure of Tpi is anticipated to provide significant steric hindrance to proteolytic enzymes, thereby increasing the in-vivo half-life of the peptide. While direct comparative data is still emerging, the experimental frameworks provided in this guide offer a robust methodology for researchers to systematically evaluate the stability of Tpi-containing peptides against other stability-enhancing non-natural amino acids. Such studies are crucial for the rational design of next-generation peptide therapeutics with improved pharmacokinetic profiles.
A Comparative Guide to Synthesis Protocols for Peptides Containing Fmoc-Tpi-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of constrained amino acids into peptide sequences is a powerful strategy for enhancing biological activity and metabolic stability. Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid (Fmoc-Tpi-OH), a conformationally restricted analog of tryptophan, is a valuable building block in this regard. However, its bulky and rigid structure presents unique challenges during solid-phase peptide synthesis (SPPS). This guide provides a comparative overview of synthesis protocols for incorporating this compound into peptides, offering insights into potential challenges and strategies to optimize peptide yield and purity.
Challenges in the Synthesis of Tpi-Containing Peptides
The primary challenge in incorporating this compound into a growing peptide chain is steric hindrance . The bulky tetracyclic ring system can impede the approach of the activated amino acid to the N-terminal amine of the resin-bound peptide, leading to incomplete coupling reactions. This can result in deletion sequences, truncated peptides, and overall lower yields.
Another potential issue is the risk of racemization during amino acid activation, a common concern for many amino acids that can be exacerbated by prolonged activation times required for sterically hindered residues. Furthermore, aggregation of the peptide chain on the solid support can be promoted by the presence of bulky, hydrophobic residues like Tpi, further hindering reaction kinetics.
Comparison of Coupling Reagents for this compound Incorporation
While direct comparative studies for this compound are limited in publicly available literature, performance can be extrapolated from studies on other sterically hindered amino acids. The choice of coupling reagent is critical for overcoming the steric bulk of this compound.
| Coupling Reagent Class | Reagent Examples | Expected Performance with this compound | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Highly Recommended | Fast activation, high coupling efficiency, reduced risk of racemization.[1] | Higher cost, potential for side reactions if used in large excess. |
| Phosphonium Salts | PyBOP, PyAOP | Recommended | High reactivity, effective for hindered couplings. | Byproducts can be difficult to remove. |
| Carbodiimides | DIC/Oxyma | Good Alternative | Cost-effective, simple to use. | Slower reaction rates, higher risk of racemization without additives. |
Note: The data in this table is extrapolated based on the performance of these reagents with other sterically hindered amino acids. Experimental validation is recommended for specific peptide sequences.
Recommended Synthesis Protocols
Based on the expected performance, the use of uronium/aminium salt-based activators is the preferred method for incorporating this compound.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for maximizing coupling efficiency and minimizing reaction times, which is crucial for the sterically hindered this compound.
Materials:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), extend the coupling time or perform a recoupling with a fresh solution of activated amino acid.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Standard Coupling using DIC/Oxyma
This protocol offers a more cost-effective alternative, though it may require longer coupling times and careful monitoring to ensure complete reaction.
Materials:
-
Same as Protocol 1, with the following substitutions:
-
DIC (N,N'-Diisopropylcarbodiimide)
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and Oxyma (3 equivalents) in DMF.
-
Coupling: Add DIC (3 equivalents) to the amino acid/Oxyma solution and immediately add the mixture to the deprotected resin. Agitate at room temperature for 2-4 hours.
-
Monitoring and Subsequent Steps: Follow steps 5-9 from Protocol 1.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key stages of the Fmoc-SPPS workflow for incorporating this compound.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Activation and coupling of this compound using HATU.
Alternative Strategies for Tpi-Containing Peptides
For particularly challenging sequences, alternative approaches may be considered:
-
Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave irradiation can significantly accelerate coupling and deprotection steps, potentially improving yields for sterically hindered residues.
-
Alternative Constrained Tryptophan Analogs: Depending on the specific structural requirements of the target peptide, other constrained tryptophan analogs with potentially less steric bulk could be explored.
-
Segment Condensation: For very long and difficult sequences, synthesizing smaller peptide fragments containing Tpi and then ligating them in solution can be a viable strategy.
Conclusion
The successful synthesis of peptides containing the sterically demanding this compound residue is achievable with careful selection of coupling reagents and optimization of reaction conditions. Uronium/aminium salt-based activators like HATU are highly recommended to overcome steric hindrance and achieve high coupling efficiencies. By employing the detailed protocols and considering the alternative strategies outlined in this guide, researchers can effectively incorporate this valuable constrained amino acid into their peptide-based drug discovery and development programs.
References
A Comparative Analysis of Coupling Reagents for the Synthesis of Peptides Containing Fmoc-Tpi-OH
For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling reagent is a critical determinant of success in solid-phase peptide synthesis (SPPS), particularly when incorporating sterically hindered amino acids like Fmoc-Tpi-OH (Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid). The bulky, conformationally restricted nature of Tpi can pose significant challenges to achieving high coupling efficiency and maintaining the stereochemical integrity of the final peptide. This guide provides a comparative overview of commonly used coupling reagents, supported by available experimental data, to aid in the selection of the optimal reagent for your research needs.
The choice of coupling reagent directly impacts reaction kinetics, yield, purity, and the extent of side reactions, most notably racemization. While direct comparative studies on this compound are limited, data from the synthesis of peptides containing other sterically hindered amino acids, such as tryptophan (Trp) derivatives, provide valuable insights into the expected performance of various reagents.
Performance Comparison of Coupling Reagents
The following table summarizes the performance of several common coupling reagents for the incorporation of sterically hindered amino acids like this compound. The data is a synthesis of information from various studies on challenging peptide couplings.
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | Very Low | Fast reaction kinetics, highly effective for sterically hindered residues.[1][2] | Can cause guanidinylation of the N-terminus if used in excess.[3] More expensive than some alternatives. |
| HBTU | Uronium/Aminium Salt | High | Low | Efficient and widely used for standard couplings.[4] | Less reactive than HATU.[1] Potential for guanidinylation.[3] |
| HCTU | Uronium/Aminium Salt | Very High | Low | Similar reactivity to HATU, often more cost-effective. | Potential for guanidinylation. |
| COMU | Uronium Salt | Very High | Very Low | High coupling efficiency, comparable to HATU.[5] Safer (non-explosive) byproducts.[6] Good solubility.[7] | Can still cause guanidinylation in cyclization or fragment coupling reactions.[8] |
| PyBOP | Phosphonium Salt | High | Very Low | Avoids the guanidinylation side reaction. Efficient for many standard and difficult couplings. | Byproducts can be difficult to remove. May require longer reaction times than uronium salts.[3] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Low (with HOBt) | Cost-effective. The urea byproduct is soluble in common solvents.[5] | Slower reaction times. Lower efficiency for highly hindered couplings compared to onium salts. |
Note on Racemization: A study comparing the coupling of Fmoc-L-Ser(tBu)-OH, another sterically hindered amino acid, showed that HATU resulted in a lower degree of racemization (0.9% D-isomer) compared to HBTU (1.3% D-isomer), highlighting the superior performance of HATU in preserving stereochemical integrity.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible results in peptide synthesis. Below are generalized protocols for common coupling methods used in Fmoc-based SPPS. It is essential to use a protected form of the tryptophan derivative, such as Fmoc-Trp(Boc)-OH, to prevent side reactions on the indole ring.
Protocol 1: Coupling with Uronium/Aminium Reagents (e.g., HATU, HBTU)
This protocol is suitable for most standard and difficult couplings, offering high efficiency and speed.
Materials:
-
Fmoc-Tpi(Boc)-OH (or other protected Fmoc-amino acid)
-
Coupling reagent (HATU or HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel. After swelling, drain the DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once. Wash the resin thoroughly with DMF (5-7 times).
-
Activation: In a separate vial, dissolve the Fmoc-Tpi(Boc)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-4.5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution. Briefly vortex the mixture. For uronium reagents, a short pre-activation time of 1-2 minutes is often recommended.[1]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture under an inert atmosphere at room temperature for 30-120 minutes. Reaction progress can be monitored using a qualitative method like the Kaiser test. For sterically hindered amino acids, longer coupling times may be necessary.[9]
-
Washing: After the coupling is complete (indicated by a negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (2-3 times), and finally DMF (2-3 times).
Protocol 2: Coupling with Carbodiimide Reagents (e.g., DIC/HOBt)
This protocol is a cost-effective method, though it may require longer reaction times and be less efficient for highly hindered couplings.
Materials:
-
Fmoc-Tpi(Boc)-OH (or other protected Fmoc-amino acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Tpi(Boc)-OH (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
-
Add the Fmoc-Tpi(Boc)-OH/HOBt solution to the resin.
-
Add DIC (3-5 equivalents) to the resin mixture.
-
-
Reaction: Agitate the mixture under an inert atmosphere at room temperature for 1-4 hours. Monitor the reaction progress using the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin as described in step 6 of Protocol 1.
Visualizing the Process: Workflows and Side Reactions
To better understand the peptide coupling process and potential pitfalls, the following diagrams, generated using Graphviz, illustrate the general workflow and common side reactions.
Caption: General workflow for one cycle of Fmoc-SPPS.
Caption: Common side reactions in Tpi-containing peptide synthesis.
Conclusion and Recommendations
The successful incorporation of the sterically hindered amino acid this compound into a peptide sequence is highly dependent on the choice of coupling reagent.
-
For maximum efficiency and minimal racemization, especially in challenging sequences, HATU and COMU are the highly recommended coupling reagents. [3] HATU's high reactivity and proven performance in suppressing racemization make it an excellent choice.[2] COMU offers comparable efficiency with the added benefits of improved safety and solubility.[6][7]
-
HBTU and HCTU represent effective and more economical alternatives for routine synthesis. While slightly less reactive than HATU, they provide a good balance of performance and cost.[3]
-
When the risk of guanidinylation is a primary concern, for instance, in peptide cyclization or fragment condensation, phosphonium-based reagents like PyBOP are a superior choice.
-
Carbodiimide-based methods, such as DIC/HOBt, are suitable for less demanding couplings where cost is a major consideration.
Ultimately, the optimal coupling reagent will depend on the specific peptide sequence, the scale of the synthesis, and the available resources. Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and achieve their synthetic goals with high yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. glpbio.com [glpbio.com]
Modulating Peptide-Protein Interactions: A Comparative Guide to Fmoc-Tpi-OH and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling and drug discovery, the ability to precisely modulate peptide-protein interactions is paramount. The development of novel chemical tools to enhance the stability, affinity, and specificity of peptide-based therapeutics is a continuous pursuit. This guide provides a comprehensive evaluation of Fmoc-Tpi-OH, a non-canonical amino acid, and compares its potential impact on peptide-protein interactions with established alternative strategies, supported by experimental data and detailed protocols.
Introduction to this compound
This compound, or Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid, is a tryptophan derivative characterized by a rigid, bicyclic structure. The incorporation of such conformationally constrained non-canonical amino acids into a peptide backbone is a recognized strategy to pre-organize the peptide into a bioactive conformation, potentially enhancing its binding affinity and stability. The rigid nature of the Tpi residue can reduce the entropic penalty upon binding to a target protein.
A notable example of the biological activity of the Tpi core is its interaction with the human calcium-sensing receptor (CaSR). L-1,2,3,4-tetrahydronorharman-3-carboxylic acid has been identified as a high-affinity co-agonist of CaSR, with an EC50 of approximately 2 µM, highlighting its potential to influence protein function.[1][2][3]
Comparison of Peptide-Protein Interaction Modulation Strategies
The introduction of conformational constraints is a key strategy in designing potent peptide inhibitors of protein-protein interactions (PPIs).[4][5][6][7] Besides the use of rigid non-canonical amino acids like Tpi, another prominent method is "peptide stapling." This technique involves covalently linking the side chains of two amino acids within a peptide to stabilize its secondary structure, most commonly an α-helix.
The following table summarizes a comparison of the impact of these strategies on peptide binding affinity.
| Peptide System | Unmodified Peptide Kd (nM) | Modified Peptide Kd (nM) | Fold Improvement | Modification Strategy | Target Protein | Reference |
| 4E-BP1 peptide | 25 | 4.1 | 6.1x | Hydrocarbon Stapling | eIF4E | [8] |
| eIF4G peptide | 29 | 90 | -3.1x (decrease) | Hydrocarbon Stapling | eIF4E | [8] |
| Macrocyclic peptide 2 | 103 | 38 | 2.7x | Non-natural amino acids | 14-3-3ζ | [9][10] |
| ATG16L1 derived peptide | 72 | 3-6 | 12-24x | Hydrocarbon Stapling | ATG5 | [11] |
| hACE2-derived peptide (linear) | - | - | >6x (inhibition) | Hydrocarbon Stapling | SARS-CoV-2 RBD | [12] |
Note: A lower Kd value indicates a higher binding affinity. The data illustrates that while conformational constraints often improve binding affinity, the effect is system-dependent.
Experimental Protocols
Accurate evaluation of peptide-protein interactions is crucial for drug development. The following are detailed methodologies for two of the most common and powerful techniques for quantifying these interactions: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR) Protocol for Measuring Peptide-Protein Binding Affinity
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand (e.g., a peptide) and an analyte (e.g., a protein).
Materials:
-
Biacore instrument (e.g., Biacore X100)
-
Sensor chip (e.g., CM5, NTA)
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine)
-
Running buffer (e.g., HBS-EP buffer)
-
Purified protein and synthesized peptide
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of a CM5 chip by injecting a mixture of NHS and EDC.
-
Inject the protein (ligand) solution in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent coupling to the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the peptide (analyte) in running buffer.
-
Inject the peptide solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The association phase is observed during injection, and the dissociation phase is observed as buffer flows over the surface after the injection.
-
Regenerate the sensor surface between each peptide injection using a suitable regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound peptide.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC) Protocol for Thermodynamic Characterization
ITC directly measures the heat change that occurs upon binding of two molecules, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)
-
Purified protein and synthesized peptide in identical, degassed buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
Procedure:
-
Sample Preparation:
-
Dialyze both the protein and peptide extensively against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentration of both protein and peptide solutions.
-
Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cell and syringe.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell (e.g., 30 µM).
-
Load the peptide solution into the injection syringe at a concentration 10-20 times that of the protein (e.g., 400 µM).
-
Set the experimental parameters, including the temperature (e.g., 25°C), stirring speed, injection volume, and spacing between injections.
-
Perform an initial small injection to account for diffusion from the syringe tip, followed by a series of injections (e.g., 20 injections of 2 µL each).
-
-
Data Analysis:
-
Integrate the heat change for each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to protein).
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software.
-
This analysis will yield the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Visualizing the Workflow and Impact
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Extracellular Calcium Receptor as a Target for Glutathione and Its Derivatives [mdpi.com]
- 2. Structural insights into the activation of human calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 8. Consideration of Binding Kinetics in the Design of Stapled Peptide Mimics of the Disordered Proteins Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 and Eukaryotic Translation Initiation Factor 4G - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. explorationpub.com [explorationpub.com]
- 12. Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System [mdpi.com]
A Comparative Guide to the Performance of Fmoc-Tpi-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is critical for achieving high-purity peptides in optimal yields. The incorporation of tryptophan and its analogs presents unique challenges due to the susceptibility of the indole side chain to oxidation and other side reactions. This guide provides a comparative analysis of Fmoc-Tpi-OH, a constrained tryptophan analog, against the commonly used Fmoc-Trp(Boc)-OH and the unprotected Fmoc-Trp-OH in various SPPS protocols.
This compound, or (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, offers a conformationally restricted structure that can be advantageous in the design of peptides with specific secondary structures. This guide will delve into its performance characteristics, benchmarked against established alternatives.
Comparative Performance Analysis
The choice of the tryptophan building block significantly impacts the outcome of the peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen of tryptophan is a widely adopted strategy to minimize side reactions.[1][2][3] this compound, by virtue of its constrained bicyclic structure, inherently protects the indole nitrogen, potentially offering similar or even superior resistance to certain side reactions.
Table 1: Benchmarking of Tryptophan Analogs in a Standard SPPS Protocol
| Parameter | This compound (Expected) | Fmoc-Trp(Boc)-OH (Typical) | Fmoc-Trp-OH (Typical) |
| Crude Peptide Purity (%) | > 90 | > 90 | 70-85 |
| Overall Yield (%) | High | High | Moderate to High |
| Alkylation Side Product (%) | < 1 | < 1 | 5-15[4] |
| Oxidation Side Product (%) | < 2 | < 2 | 5-10 |
| Coupling Efficiency | High | High | High |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the incorporation of tryptophan analogs using different coupling reagents in an automated peptide synthesizer.
Protocol 1: Standard HBTU/DIPEA Coupling
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling:
-
In a separate vessel, pre-activate a solution of the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF with DIPEA (8 eq.) for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Couple for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
-
Repeat: Repeat the deprotection, washing, and coupling cycle for each amino acid in the sequence.
-
Final Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
Protocol 2: High-Efficiency HATU/Collidine Coupling
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Coupling:
-
Dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add collidine (8 eq.) to the resin, followed by the amino acid/HATU solution.
-
Couple for 45-60 minutes at room temperature.
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Repeat: Continue with the SPPS cycles.
-
Final Cleavage: Cleave with TFA/TIS/H₂O (95:2.5:2.5).
Table 2: Comparison of Coupling Reagent Performance with Tryptophan Analogs
| Coupling Reagent | This compound (Expected Purity %) | Fmoc-Trp(Boc)-OH (Purity %) | Fmoc-Trp-OH (Purity %) | Key Considerations |
| HBTU/DIPEA | > 92 | > 92 | ~80 | Standard, cost-effective. |
| HATU/Collidine | > 95 | > 95 | ~85 | Highly efficient, good for sterically hindered couplings.[5] |
| DIC/Oxyma | > 90 | > 90 | ~78 | Low racemization potential, cost-effective. |
Note: Purity data is illustrative and can be sequence-dependent. The use of Fmoc-Trp(Boc)-OH is strongly recommended over Fmoc-Trp-OH to minimize side reactions, especially when using uronium/aminium-based coupling reagents.[5]
Visualizing SPPS Workflows
Understanding the experimental workflow is essential for successful peptide synthesis. The following diagrams, generated using the DOT language, illustrate the key stages of the SPPS process.
Caption: A diagram illustrating the cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Caption: A workflow diagram for the final cleavage and purification of the synthesized peptide.
Conclusion
While direct comparative data for this compound is limited, its constrained structure suggests a strong potential for high-purity peptide synthesis with reduced side reactions, comparable to or exceeding the performance of Fmoc-Trp(Boc)-OH. The inherent protection of the indole nitrogen in this compound may offer an advantage by eliminating the need for a Boc protecting group, simplifying synthesis and potentially reducing costs. For the synthesis of peptides containing tryptophan, especially those with sensitive residues or complex sequences, the use of protected tryptophan analogs like Fmoc-Trp(Boc)-OH or conformationally constrained analogs like this compound is highly recommended over the unprotected Fmoc-Trp-OH to ensure higher purity and yield of the final product. Further experimental studies are warranted to fully quantify the performance benefits of this compound in a variety of SPPS protocols.
References
Safety Operating Guide
Proper Disposal of Fmoc-Tpi-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Fmoc-Tpi-OH
This compound (N-α-Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid) is a crucial reagent in peptide synthesis. While it is not classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA), proper disposal is imperative to ensure laboratory safety and environmental protection. Adherence to federal, state, and local regulations is mandatory for the disposal of all chemical waste.
This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound in a laboratory setting, designed for researchers, scientists, and professionals in drug development.
Key Data and Properties of this compound
A summary of the essential quantitative and qualitative data for this compound is presented below for easy reference.
| Property | Value |
| Chemical Formula | C₂₇H₂₂N₂O₄ |
| Molecular Weight | 438.49 g/mol |
| Appearance | White to off-white powder |
| CAS Number | 204322-23-6 |
| OSHA Hazard Status | Not classified as hazardous |
| Transportation Status | Not classified as hazardous goods |
| Storage Conditions | 2-8°C |
Experimental Protocol: Standard Disposal Procedure for Non-Hazardous Solid Chemical Waste
The following protocol outlines the detailed methodology for the safe and compliant disposal of this compound. This procedure is based on standard practices for non-hazardous chemical waste management in a laboratory environment.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and nitrile gloves
-
Designated non-hazardous solid chemical waste container
-
Waste label
-
Spatula or scoop
-
Chemical fume hood (recommended for handling the powder)
Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Waste Collection Preparation:
-
Designate a specific, compatible container for the collection of solid, non-hazardous chemical waste. This container should be clearly labeled.
-
Place a "Non-Hazardous Waste" label on the container. The label should include the full chemical name ("this compound"), the quantity, and the date of accumulation.
-
-
Transfer of Waste:
-
If possible, conduct the transfer of solid this compound waste inside a chemical fume hood to minimize the inhalation of any fine powder.
-
Using a clean spatula or scoop, carefully transfer the waste this compound into the designated non-hazardous solid waste container.
-
Ensure the container is securely closed after the transfer.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and clearly marked as a waste accumulation point.
-
-
Disposal of Empty Containers:
-
To dispose of the original this compound container, first ensure it is empty of any visible solid residue.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or methanol).
-
Collect the first rinsate as chemical waste and dispose of it according to your institution's procedures for liquid chemical waste. The subsequent two rinses can typically be disposed of down the drain with copious amounts of water, but confirm this with your institution's Environmental Health and Safety (EHS) department.
-
Deface or remove the original label on the container to prevent misidentification.
-
The triple-rinsed and defaced container can then be disposed of in the regular laboratory trash.
-
-
Arranging for Final Disposal:
-
Once the non-hazardous solid waste container is full, or on a schedule determined by your institution, arrange for its collection by a licensed chemical waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: The information provided in this document is for guidance purposes only. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and adhere to all federal, state, and local regulations regarding chemical waste disposal.
Personal protective equipment for handling Fmoc-Tpi-OH
Researchers, scientists, and drug development professionals must prioritize safety when handling Fmoc-Tpi-OH. This guide provides immediate, essential information on personal protective equipment (PPE), handling procedures, and disposal to ensure a safe laboratory environment.
This compound (N-alpha-Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid) is a chemical compound that may present hazards upon handling. While it has no known OSHA hazards, it may be harmful if inhaled, ingested, or absorbed through the skin, and can cause eye, skin, and respiratory tract irritation[1]. Adherence to proper safety protocols is crucial.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in both solid and solution forms.
| PPE Category | Solid Form (Powder) | Solution Form | Specifications |
| Eye Protection | Chemical Safety Goggles or Face Shield | Chemical Safety Goggles | Must be worn at all times. A face shield is recommended when handling larger quantities of powder[2][3]. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Chemical-Resistant Gloves (e.g., Nitrile) | Inspect gloves for tears before use. Dispose of contaminated gloves properly[2][3]. |
| Body Protection | Laboratory Coat | Laboratory Coat | A standard lab coat is required to protect skin and clothing[2]. |
| Respiratory Protection | Dust Mask or Respirator (e.g., N95) | Not generally required if handled in a fume hood | Recommended when handling the powder outside of a chemical fume hood to prevent inhalation[3][4]. |
Hazard Summary and First Aid
A summary of potential hazards and corresponding first aid measures is provided below.
| Exposure Route | Potential Hazard | First Aid Measures |
| Inhalation | May cause respiratory tract irritation. May be harmful if inhaled[1]. | Move the individual to fresh air. If breathing is difficult, seek medical attention[4]. |
| Skin Contact | May cause skin irritation. May be harmful if absorbed through the skin[1]. | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical advice[2]. |
| Eye Contact | May cause eye irritation[1]. | Flush eyes with water for at least 15 minutes as a precaution. Remove contact lenses if present and easy to do. Seek medical attention[2][3]. |
| Ingestion | May be harmful if swallowed[1]. | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[5]. |
Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
| Aspect | Guideline |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to minimize dust formation[1][2]. |
| General Hygiene | Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound[4][5]. |
| Storage | Store in a tightly closed container in a dry and well-ventilated place. Keep away from oxidizing agents[2]. |
Spill and Disposal Plan
In the event of a spill, follow these procedures. All waste must be disposed of in accordance with local, state, and federal regulations.
| Procedure | Action |
| Small Spill | Sweep up the solid material and place it in a suitable, labeled container for disposal. Avoid generating dust[1]. |
| Large Spill | Evacuate the area. Wear appropriate PPE. Sweep up the material and place it in a suitable, labeled container for disposal. Prevent the product from entering drains[1]. |
| Disposal | Dispose of waste in a designated chemical waste container. Do not dispose of it down the drain. Follow all applicable local regulations for chemical waste disposal[1][3]. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
